Cannabispirenone A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYJADZNMQXLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979230 | |
| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63213-00-3 | |
| Record name | Cannabispirenone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063213003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7'-Hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohex-2-ene-1,1'-inden]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30979230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Cannabispirenone A from Cannabis sativa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabispirenone A, a spiro-compound first identified in Cannabis sativa, has garnered significant interest within the scientific community due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its extraction and purification from Cannabis sativa flowers and presents its characteristic spectroscopic data. Furthermore, this document elucidates the current understanding of its neuroprotective mechanism of action, including its interaction with the N-methyl-D-aspartate (NMDA) receptor and the cannabinoid receptor 1 (CB1R) signaling pathways. The information is presented to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this novel phytocannabinoid.
Introduction
Cannabis sativa L. is a rich source of a diverse array of secondary metabolites, with over 560 constituents identified to date.[1] While the psychoactive compound Δ⁹-tetrahydrocannabinol (Δ⁹-THC) is the most well-known, there is a growing interest in the pharmacological potential of other, non-intoxicating cannabinoids and related compounds. Among these is this compound, a spiro-indan compound that represents a unique structural class within the chemical diversity of cannabis.[2] Early investigations into the constituents of Cannabis sativa led to the initial isolation and structural characterization of spiro-compounds, with later studies confirming the presence of this compound in the flowers of the plant.[3][4] Recent research has highlighted its significant neuroprotective effects against excitotoxicity, suggesting a therapeutic potential for neurological disorders.[3][5] This guide aims to consolidate the existing knowledge on the discovery and isolation of this compound, providing a technical framework for its further study and development.
Physicochemical and Spectroscopic Data
The unique spiro-structure of this compound has been elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data reported in the literature, providing a reference for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₃ | [3] |
| Molecular Weight | 244.28 g/mol | [3] |
| Appearance | Colourless crystal | [3] |
| Optical Rotation | [α]D²⁵ - (c 1.0, MeOH) | [3] |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, MeOD)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| 6.88 | dd | 10.1, 1.6 | H-5 | [3] |
| 6.20 | d | 2.0 | H-2' | [3] |
| 6.06 | d | 1.9 | H-4' | [3] |
| 5.79 | dd | 10.1, 0.6 | H-6 | [3] |
| 3.60 | s | OCH₃ | [3] | |
| 2.90–2.80 | m | H-1 | [3] | |
| 2.74 | ddd | 15.9, 8.9, 2.6 | H-2 | [3] |
| 2.50 | ddd | 17.0, 12.9, 5.1 | H-6'a | [3] |
| 2.41 | dt | 12.4, 4.2 | H-1 | [3] |
| 2.37–2.27 | m | H-2 | [3] | |
| 2.22 | ddd | 12.9, 7.7, 2.6 | H-6'b | [3] |
| 1.93–1.78 | m | H-5' | [3] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, MeOD)
| Chemical Shift (δ) ppm | Assignment | Reference |
| 201.59 | C-4 | [3] |
| 161.00 | C-7' | [3] |
| 160.55 | C-3a' | [3] |
| 154.36 | C-7a' | [3] |
| 146.13 | C-3 | [3] |
| 125.75 | C-6 | [3] |
| 125.44 | C-5 | [3] |
| 100.63 | C-2' | [3] |
| 99.62 | C-4' | [3] |
| 54.33 | OCH₃ | [3] |
| 48.25 | C-1' | [3] |
| 35.11 | C-1 | [3] |
| 35.00 | C-6' | [3] |
| 30.71 | C-2 | [3] |
| 30.59 | C-5' | [3] |
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ | 245.1172 | 245.1173 | [3] |
Experimental Protocols
The following protocols are based on methodologies reported for the isolation of this compound and similar spiro-compounds from Cannabis sativa.[2][3]
Extraction of Plant Material
A generalized workflow for the extraction of this compound from Cannabis sativa flowers is presented below.
-
Plant Material: Dried and powdered flowers of Cannabis sativa are used as the starting material.
-
Extraction: The powdered plant material is subjected to maceration with methanol (or a similar solvent like ethanol) at room temperature for an extended period (e.g., 24-48 hours) to extract a broad range of secondary metabolites.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Partitioning: The crude extract is then subjected to liquid-liquid partitioning, typically between a non-polar solvent like hexane and water, to separate compounds based on their polarity. This compound, being a relatively non-polar compound, will preferentially partition into the hexane phase.
Isolation and Purification
The hexane fraction containing this compound is further purified using chromatographic techniques.
-
Column Chromatography: The concentrated hexane extract is loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, typically using a mixture of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Preparative HPLC: The fractions enriched with this compound are pooled, concentrated, and subjected to further purification by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield the pure compound.
Neuroprotective Signaling Pathway
This compound has been shown to exhibit neuroprotective effects against NMDA-induced excitotoxicity.[3][5] This protection is mediated through a multi-faceted signaling pathway involving the modulation of the NMDA receptor, reduction of oxidative stress, and activation of the cannabinoid receptor 1 (CB1R).
The proposed signaling pathway is as follows:
-
NMDA Receptor Antagonism: Overactivation of the NMDA receptor by glutamate leads to an excessive influx of calcium ions (Ca²⁺) into the neuron, a primary trigger for excitotoxicity.[6][7] this compound is proposed to directly or indirectly inhibit the NMDA receptor, thereby reducing this detrimental Ca²⁺ overload.[3]
-
Reduction of Oxidative Stress: The influx of Ca²⁺ triggers a cascade of events leading to the production of reactive oxygen species (ROS) and subsequent lipid peroxidation, causing cellular damage.[3] this compound has been shown to decrease ROS production and lipid peroxidation, highlighting its antioxidative properties.[3][7]
-
CB1 Receptor Upregulation and Downstream Signaling: this compound treatment leads to an increase in the expression of the cannabinoid receptor 1 (CB1R).[3] Activation of CB1R is known to initiate neuroprotective signaling cascades. One such pathway involves the activation of phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as protein kinase B).[6] The phosphorylation and activation of the PI3K/Akt pathway are crucial for promoting cell survival and inhibiting apoptosis.[6]
Conclusion
This compound stands out as a promising phytocannabinoid with a unique chemical structure and significant neuroprotective activity. This technical guide has provided a consolidated resource on its discovery, isolation from Cannabis sativa, and the current understanding of its mechanism of action. The detailed experimental protocols and spectroscopic data serve as a practical reference for researchers in the field. The elucidation of its neuroprotective signaling pathway, involving the dual action of inhibiting NMDA receptor-mediated excitotoxicity and promoting cell survival through CB1R/PI3K/Akt signaling, opens new avenues for the development of therapeutic agents for neurodegenerative diseases and other neurological conditions. Further research is warranted to fully explore the pharmacological profile and therapeutic potential of this intriguing natural product.
References
- 1. Phytochemistry of Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constituents of Cannabis sativa L. XXII: isolation of spiro-indan and dihydrostilbene compounds from a Panamanian variant grown in Mississippi, United States of America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection and Beyond: The Central Role of CB1 and CB2 Receptors in Stroke Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Receptor Activation Provides Neuroprotection in an Animal Model of Glutamate-Induced Excitotoxicity Through a Reduction of NOX-2 Activity and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Cannabispirenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabispirenone A is a naturally occurring spiro-indane compound first isolated from Cannabis sativa.[1] As a non-cannabinoid phenol, its unique spirocyclic architecture has garnered interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, consolidating spectroscopic data, and outlining the key experimental findings that have led to its structural elucidation and stereochemical assignment.
Chemical Structure
The chemical structure of this compound was established through a combination of spectroscopic techniques and confirmed by total synthesis.
Systematic Name (IUPAC): 7'-hydroxy-5'-methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-2-en-4-one[2]
Chemical Formula: C₁₅H₁₆O₃[3]
Molecular Weight: 244.29 g/mol [3]
The core structure features an indane moiety fused to a cyclohexenone ring through a spirocyclic carbon atom. The indane ring is substituted with a hydroxyl and a methoxy group.
Spectroscopic Data
The structural assignment of this compound is supported by extensive spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.88 | d | 2.0 | H-6' |
| 6.20 | d | 2.0 | H-4' |
| 6.06 | d | 10.1 | H-2 |
| 5.79 | d | 10.1 | H-3 |
| 3.60 | s | - | -OCH₃ |
| 2.90 - 2.80 | m | - | H-2'a |
| 2.74 | ddd | 15.9, 8.9, 2.6 | H-2'b |
| 2.50 | ddd | 17.0, 12.9, 5.1 | H-3'a |
| 2.41 | dt | 12.4, 4.2 | H-5a |
| 2.37 - 2.27 | m | - | H-5b |
| 2.22 | ddd | 12.9, 7.7, 2.6 | H-6a |
| 1.93 - 1.78 | m | - | H-6b |
| - | - | - | H-3'b |
Data obtained from a 400 MHz spectrometer in MeOD.[4]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 201.59 | C-4 |
| 161.00 | C-7' |
| 160.55 | C-5' |
| 154.36 | C-3a' |
| 146.13 | C-7a' |
| 125.75 | C-3 |
| 125.44 | C-2 |
| 100.63 | C-6' |
| 99.62 | C-4' |
| 54.33 | -OCH₃ |
| 48.25 | C-1 |
| 35.11 | C-3' |
| 35.00 | C-5 |
| 30.71 | C-6 |
| 30.59 | C-2' |
Data obtained from a 100 MHz spectrometer in MeOD.[4]
High-Resolution Mass Spectrometry (HRMS):
-
(+) HRESIMS m/z: 245.1173 [M+H]⁺ (Calculated for C₁₅H₁₇O₃⁺: 245.1172)[4]
Stereochemistry
This compound possesses a single chiral center at the spirocyclic carbon (C-1). The absolute configuration of the enantiomers has been a subject of investigation, with studies indicating that both enantiomers can be found in nature.
Asymmetric Synthesis and Absolute Configuration
An efficient asymmetric synthesis of (+)-Cannabispirenone A was accomplished by Natale and coworkers in 1984. This synthesis was instrumental in assigning the absolute configuration of the dextrorotatory enantiomer as (R) . The authors noted that the optical purity of the natural product was a point of question, suggesting that natural isolates may not be enantiomerically pure.
Natural Occurrence of Enantiomers
Further research by Crombie and Crombie highlighted that this compound isolated from a Thailand strain of Cannabis was found to be a mixture of (+)- and (-)-forms. This finding indicates that the biosynthesis of this compound in the plant is not strictly stereospecific, leading to the formation of both enantiomers.
Experimental Protocols
While the full experimental details from the original seminal papers were not accessible through the performed search, this section outlines the general methodologies employed for the isolation, characterization, and synthesis of this compound based on the available information.
Isolation and Characterization
-
Extraction: The initial step typically involves the extraction of dried plant material (Cannabis sativa) with a suitable organic solvent.
-
Chromatographic Separation: The crude extract is then subjected to multiple rounds of column chromatography to separate the complex mixture of phytochemicals.
-
Purification: Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The purified compound is then analyzed using a suite of spectroscopic techniques:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the connectivity of atoms and the overall carbon-hydrogen framework.
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact molecular formula.
-
Optical Rotation: The specific rotation is measured to determine the enantiomeric nature of the isolated compound.
-
Total Synthesis (Crombie et al., 1982)
The total synthesis of this compound, as reported by Crombie and coworkers, provided the ultimate confirmation of its proposed structure. The synthetic route, while not detailed here, would have involved a multi-step process to construct the spirocyclic indane-cyclohexenone backbone with the correct regiochemistry of the substituents.
Asymmetric Synthesis (Natale et al., 1984)
The asymmetric synthesis of (+)-Cannabispirenone A would have employed a chiral auxiliary or a chiral reagent to induce stereoselectivity at the spirocyclic center, leading to the preferential formation of the (R)-enantiomer.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow followed by researchers to determine the chemical structure and stereochemistry of this compound.
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
The chemical structure of this compound is well-established as a spiro-indane derivative, with its connectivity and substitution pattern confirmed by comprehensive spectroscopic analysis and total synthesis. The stereochemistry at its single chiral center is now understood to be variable in natural sources, with the (R)-enantiomer corresponding to the dextrorotatory form. This guide provides a foundational understanding for researchers and professionals working with this unique natural product, though it is recommended to consult the primary literature for full experimental details where available. The lack of a publicly available X-ray crystal structure represents a potential area for future research to definitively confirm the solid-state conformation of this intriguing molecule.
References
- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Purified Cannabispirenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabispirenone A is a naturally occurring spiro-indan compound isolated from Cannabis sativa.[1] As a non-cannabinoid phenolic compound, it has garnered interest for its potential therapeutic properties, particularly its neuroprotective effects.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of purified this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its proposed signaling pathway in neuronal cells.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These data have been compiled from various spectroscopic and computational sources.
General and Physical Properties
| Property | Value | Source |
| Appearance | Colorless crystal | [2] |
| Molecular Formula | C₁₅H₁₆O₃ | [3] |
| Molecular Weight | 244.28 g/mol | [3] |
| Exact Mass | 244.109944368 Da | [3] |
| Optical Rotation | [α]²⁵D - (c 1.0, MeOH) | [2] |
| Melting Point | Not experimentally reported | N/A |
Solubility and Partitioning (Predicted)
| Property | Value | Source |
| Water Solubility | 0.046 g/L | [4] |
| logP | 2.85 | [4] |
| logS | -3.7 | [4] |
Acid-Base Properties (Predicted)
| Property | Value | Source |
| pKa (Strongest Acidic) | 9.33 | [4] |
| pKa (Strongest Basic) | -4.7 | [4] |
| Physiological Charge | 0 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
UV-Visible Spectroscopy
The ultraviolet (UV) absorption spectrum of this compound in ethanol shows the following maxima:
| λmax (nm) | Molar Absorptivity (ε) |
| 213 | 17,250 |
| 225 | 11,635 |
| 279 | 2,000 |
| 283 | 2,205 |
| Source:[5] |
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) data:
| Ion | m/z [M+H]⁺ |
| Experimental | 245.1173 |
| Calculated for C₁₅H₁₇O₃⁺ | 245.1172 |
| Source:[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound are detailed below.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.88 | dd | 10.1, 1.6 | 1H |
| 6.20 | d | 2.0 | 1H |
| 6.06 | d | 1.9 | 1H |
| 5.79 | dd | 10.1, 0.6 | 1H |
| 3.60 | s | - | 3H |
| 2.90–2.80 | m | - | 1H |
| 2.74 | ddd | 15.9, 8.9, 2.6 | 1H |
| 2.50 | ddd | 17.0, 12.9, 5.1 | 1H |
| 2.41 | dt | 12.4, 4.2 | 1H |
| 2.37–2.27 | m | - | 1H |
| 2.22 | ddd | 12.9, 7.7, 2.6 | 1H |
| 1.93–1.78 | m | - | 2H |
| Source:[2] |
| Chemical Shift (δ) ppm |
| 201.59 |
| 161.00 |
| 160.55 |
| 154.36 |
| 146.13 |
| 125.75 |
| 125.44 |
| 100.63 |
| 99.62 |
| 54.33 |
| 48.25 |
| 35.11 |
| 35.00 |
| 30.71 |
| 30.59 |
| Source:[2] |
Experimental Protocols
The following protocols are adapted from established methods for the isolation and characterization of spiro-indan compounds from Cannabis sativa.[6][7]
Extraction of this compound from Cannabis sativa
-
Plant Material Preparation: Air-dry the flowers of Cannabis sativa and grind them into a fine powder.
-
Solvent Extraction:
-
Perform a sequential extraction of the powdered plant material (e.g., 0.6 kg) at room temperature, first with hexane and then with chloroform.[2]
-
Combine the crude extracts and evaporate the solvents under reduced pressure to yield a concentrated extract.
-
Purification of this compound
-
Initial Fractionation:
-
Subject the combined crude extract to open column chromatography on neutral alumina (Al₂O₃).
-
Elute the column with a gradient of hexane to ethyl acetate (0% to 100%), followed by methanol, to generate multiple fractions.[2]
-
-
Further Chromatographic Separation:
-
Combine fractions showing similar profiles on Thin Layer Chromatography (TLC).
-
Perform repeated column chromatography on silica gel and Sephadex LH-20 to further separate the components.[6]
-
-
Final Purification:
-
Achieve final purification of this compound using reversed-phase High-Performance Liquid Chromatography (HPLC).[2]
-
Characterization
-
Structure Elucidation:
-
Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and HRESIMS.[2]
-
Compare the obtained spectroscopic data with published values to confirm the identity as this compound.
-
Mandatory Visualizations
Experimental Workflow for Purification
Caption: Workflow for the isolation and purification of this compound.
Proposed Neuroprotective Signaling Pathway
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Biological Activity
This compound has demonstrated significant neuroprotective activity against N-methyl-D-aspartate (NMDA) receptor-induced excitotoxicity in neuronal cells.[2] Treatment with this compound has been shown to increase cell survival, decrease the production of reactive oxygen species (ROS), reduce lipid peroxidation, and lower intracellular calcium levels.[2] These effects are associated with an upregulation of the cannabinoid receptor 1 (CB1R), suggesting that its neuroprotective mechanism is mediated, at least in part, through the endocannabinoid system.[2] The proposed signaling pathway involves the inhibition of the adenylyl cyclase/cAMP/PKA cascade following CB1R activation, which in turn modulates NMDA receptor activity and mitigates excitotoxic neuronal damage.
Conclusion
This technical guide provides a consolidated resource for researchers and drug development professionals on the physical, chemical, and biological properties of purified this compound. The detailed spectroscopic data and experimental protocols offer a foundation for further investigation and development of this promising natural compound. The visualization of its proposed signaling pathway provides a framework for understanding its mechanism of action and for designing future studies to explore its therapeutic potential. Further research is warranted to determine its experimental melting point and to further elucidate the downstream targets in its neuroprotective signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabis Compound Database: Showing Compound Card for Cannabispirenone-B (CDB000759) [cannabisdatabase.ca]
- 3. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PhytoBank: Showing Cannabispirenon (PHY0044425) [phytobank.ca]
- 5. future4200.com [future4200.com]
- 6. Constituents of Cannabis sativa L. XXII: isolation of spiro-indan and dihydrostilbene compounds from a Panamanian variant grown in Mississippi, United States of America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Characterization of New Cannabis Constituents from a High Potency Variety - PMC [pmc.ncbi.nlm.nih.gov]
Cannabispirenone A: A Technical Deep Dive into its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Cannabispirenone A in neuronal cells. The information is primarily based on the findings from a key study investigating its effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated Neuro 2a (N2a) cells.
Core Neuroprotective Effects
This compound, a spiro-compound isolated from Cannabis sativa, has demonstrated significant neuroprotective properties against excitotoxic insults.[1][2][3][4][5] Excitotoxicity, primarily mediated by the overactivation of glutamate receptors like the NMDA receptor (NMDAR), leads to a cascade of detrimental events including excessive calcium (Ca2+) influx, increased production of reactive oxygen species (ROS), and ultimately neuronal cell death.[1][3] this compound mitigates these effects by enhancing cell survival and reducing the biochemical markers of cytotoxicity.[1][2][3][4][5]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified through various cellular assays. The tables below summarize the key findings.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity in NMDA-Treated N2a Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | LDH Release (% of Control) |
| Control | - | 100% | Baseline |
| NMDA | 2 mM | Significantly Reduced | Significantly Increased |
| NMDA + this compound | 5 µM | Increased | Decreased |
| NMDA + this compound | 10 µM | Significantly Increased | Significantly Decreased |
| NMDA + this compound | 20 µM | Significantly Increased | Significantly Decreased |
| NMDA + MK-801 (Positive Control) | 10 µM | Significantly Increased | Significantly Decreased |
Data synthesized from the descriptions in the primary research article. Exact percentages were not provided in the abstract.
Table 2: Effect of this compound on Biochemical Markers of Excitotoxicity
| Parameter | Treatment Group | Concentration | Outcome |
| Intracellular ROS Production | NMDA + this compound | 5 µM | Reduction in ROS |
| NMDA + this compound | 10 µM | Significant Reduction in ROS | |
| NMDA + this compound | 20 µM | Significant Reduction in ROS | |
| Intracellular Calcium Influx | NMDA + this compound | Not Specified | Attenuation of Ca2+ currents |
| Lipid Peroxidation | NMDA + this compound | Not Specified | Decrease in lipid peroxidation |
| Mitochondrial Membrane Potential | NMDA + this compound | Not Specified | Restoration of membrane integrity |
Data synthesized from the descriptions in the primary research article. Specific quantitative values were not available in the abstract.
Signaling Pathways of this compound
The neuroprotective action of this compound is multifaceted, involving the modulation of key signaling pathways that are crucial for neuronal survival and resilience against stress. The primary mechanism involves the upregulation of Cannabinoid Receptor 1 (CB1) and the subsequent activation of pro-survival and antioxidant pathways.
NMDA-Induced Excitotoxicity Pathway
Overstimulation of NMDA receptors triggers a cascade of neurotoxic events as depicted below.
Figure 1: NMDA-induced excitotoxicity signaling cascade.
This compound Neuroprotective Pathway
This compound counteracts NMDA-induced toxicity by activating a protective signaling network. A key initiating step is the upregulation of CB1 receptor expression.[1] Activation of CB1 receptors is known to be neuroprotective.[1][4] This leads to the activation of the PI3K/Akt signaling pathway, a well-established cascade that promotes cell survival.[1] Furthermore, this compound enhances the expression of NRF-2, a master regulator of the antioxidant response.[1]
Figure 2: Neuroprotective signaling pathway of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the key study investigating this compound.
Cell Culture and Differentiation of Neuro 2a (N2a) Cells
-
Cell Line: Mouse neuroblastoma Neuro-2a (N2a) cells were used.
-
Growth Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Differentiation: To induce a neuronal phenotype, the growth medium was replaced with a differentiation medium containing DMEM with reduced FBS (2%) and 20 µM retinoic acid.[2] Cells were cultured in this medium for four days, with the medium being changed every two days.[2]
NMDA-Induced Excitotoxicity Model
-
Differentiated N2a cells were pre-treated with varying concentrations of this compound (e.g., 5, 10, and 20 µM) for a specified duration.
-
Following pre-treatment, cells were exposed to 2 mM NMDA for 3 hours to induce excitotoxicity.
-
A control group treated with NMDA only and a positive control group treated with the NMDA receptor antagonist MK-801 (10 µM) were included.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
After treatment, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well of a 96-well plate.[6]
-
The plate was incubated for 1 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6][7]
-
100 µl of a solubilization solution (e.g., acidified isopropanol or DMSO) was added to each well to dissolve the formazan crystals.[8]
-
The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
The absorbance was measured at 570-590 nm using a microplate reader.[6]
-
-
LDH Release Assay (Cytotoxicity):
-
Lactate dehydrogenase (LDH) release into the culture medium was measured as an indicator of plasma membrane damage.
-
A commercially available LDH cytotoxicity assay kit was used according to the manufacturer's instructions.
-
Measurement of Intracellular ROS and Calcium
-
Intracellular ROS Detection:
-
Cells were incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
After treatment, cells were washed and fluorescence was quantified using a fluorescence plate reader and visualized with a fluorescence microscope.
-
-
Intracellular Calcium Measurement:
-
Changes in intracellular calcium levels were monitored using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Following dye loading, fluorescence intensity was measured to determine the relative changes in intracellular calcium concentration upon NMDA stimulation with and without this compound pre-treatment.
-
Immunoblotting (Western Blot)
-
Protein Extraction: Cells were lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (p-PI3K, p-Akt, CB1, NRF-2, and a loading control like β-actin). Subsequently, the membrane was incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
Experimental Workflow Visualization
Figure 3: Overall experimental workflow.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising neuroprotective agent that acts by mitigating NMDA-induced excitotoxicity. Its mechanism of action is centered on the upregulation of the CB1 receptor and the subsequent activation of the PI3K/Akt and NRF-2 signaling pathways. These findings open avenues for the development of novel therapeutics for neurodegenerative disorders where excitotoxicity plays a significant role.
Future research should focus on validating these findings in primary neuronal cultures and in vivo animal models of neurodegeneration. Further elucidation of the precise molecular interactions of this compound with the CB1 receptor and other potential targets will be crucial for its development as a clinical candidate. Pharmacokinetic and pharmacodynamic studies are also necessary to assess its bioavailability and therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Biological Activity of Cannabispirenone A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the initial biological activity screening of Cannabispirenone A, a spiro-compound isolated from Cannabis sativa. The focus of this guide is on its neuroprotective effects, as established in preliminary scientific studies.
Executive Summary
This compound has emerged as a compound of interest due to its significant neuroprotective properties against excitotoxicity.[1][2][3] Preliminary studies show that it confers protection to neuronal cells by mitigating the effects of N-methyl-D-aspartate (NMDA)-induced toxicity.[2] The mechanism of action appears to be multifactorial, involving direct antioxidative effects, regulation of intracellular calcium, and modulation of key cell survival signaling pathways, including the PI3K/Akt pathway and the expression of cannabinoid receptor 1 (CB1R).[1][2] This guide synthesizes the available quantitative data, details the experimental methodologies used for its evaluation, and visualizes the proposed mechanisms of action.
Biological Activity Profile
The primary biological activity identified for this compound is its neuroprotective capacity.[2] In preclinical models, it has demonstrated a significant ability to protect differentiated Neuro 2a (N2a) cells from cell death induced by NMDA, an agonist of the NMDA receptor (NMDAR) which, when overactivated, leads to excitotoxic neuronal death.[1][4]
The observed effects include:
-
Neuroprotection: Significantly increases neuronal cell survival following an excitotoxic insult.[1][2]
-
Antioxidant Activity: Reduces the production of Reactive Oxygen Species (ROS) and decreases lipid peroxidation.[1][3]
-
Calcium Homeostasis: Attenuates the overload of intracellular calcium ([Ca2+]) that is a hallmark of excitotoxicity.[1][3]
-
Signaling Pathway Modulation: Upregulates the expression of cannabinoid receptor 1 (CB1R) and activates the pro-survival PI3K/Akt signaling pathway.[2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the preliminary screening of this compound in a model of NMDA-induced excitotoxicity.
| Activity Assessed | Model System | Concentration Tested | Key Result |
| Neuroprotection | Differentiated N2a cells + NMDA | 10 µM and 20 µM | Pre-treatment significantly increased cell survival and reversed LDH release.[1] |
| Antioxidant Effect | Differentiated N2a cells + NMDA | Not Specified | Significantly decreased ROS production and lipid peroxidation.[1] |
| Radical Scavenging | Cell-free assay | Not Specified | Demonstrated free radical scavenging activity.[1] |
| Intracellular Calcium | Differentiated N2a cells + NMDA | Not Specified | Reduced the overload of intracellular calcium.[1] |
| PI3K/Akt Pathway Activation | Differentiated N2a cells + NMDA | 10 µM and 20 µM | Rescued the NMDA-mediated decrease in p-PI3K and p-Akt expression, indicating pathway activation.[2] |
| CB1 Receptor Expression | Differentiated N2a cells + NMDA | Not Specified | Increased the expression of cannabinoid receptor 1 (CB1R).[1][2] |
| Nrf2 Protein Expression | Differentiated N2a cells + NMDA | Not Specified | Increased the expression of NRF-2 protein, suggesting an antioxidant response.[2] |
Experimental Protocols & Methodologies
The following sections detail the general protocols employed in the initial biological screening of this compound.
General Experimental Workflow
The screening process follows a logical progression from inducing cellular stress to treating with the compound and measuring various outcomes related to cell health and molecular signaling.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Cell Culture and Differentiation
-
Cell Line: Mouse neuroblastoma cell line Neuro 2a (N2a) was used.
-
Differentiation: Cells were treated with retinoic acid to induce differentiation into a more neuron-like phenotype, which is crucial for studying neuro-specific processes like excitotoxicity.[1]
NMDA-Induced Excitotoxicity Model
-
Pre-treatment: Differentiated N2a cells were pre-treated with this compound at concentrations of 10 µM and 20 µM.[2]
-
Toxicity Induction: Following pre-treatment, cells were exposed to NMDA (e.g., 2mM for 3 hours) to induce excitotoxicity, which simulates the pathological overstimulation of glutamate receptors.[1]
Key Assays
-
Cell Viability Assay: A colorimetric assay (likely MTT or similar) was used to quantify the percentage of viable cells after treatment, providing a direct measure of the compound's protective effect.[1]
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme released upon cell lysis. Measuring its presence in the culture medium serves as an indicator of cytotoxicity and membrane damage.[1]
-
Intracellular ROS and Calcium Measurement: Fluorescent dyes (e.g., DCFH-DA for ROS, Fura-2/Fluo-4 for Calcium) were likely used to measure the intracellular accumulation of reactive oxygen species and calcium, respectively.[1]
-
Immunoblotting (Western Blot): This technique was used to determine the expression levels of specific proteins. Antibodies against total and phosphorylated forms of PI3K and Akt, as well as against CB1R and Nrf2, were used to probe the molecular pathways affected by this compound.[2]
Signaling Pathways and Mechanism of Action
The neuroprotective effects of this compound are linked to its ability to modulate specific signaling pathways that are dysregulated during an excitotoxic event.
The central event is the overactivation of the NMDA receptor by glutamate or NMDA, leading to a massive influx of Ca2+.[4] This triggers downstream pathological events, including ROS production and mitochondrial dysfunction, culminating in cell death.[2]
This compound intervenes at multiple points:
-
Reduces Oxidative Stress: It directly scavenges free radicals and may upregulate the Nrf2 antioxidant response pathway.[1][2]
-
Modulates Endocannabinoid System: It increases the expression of the CB1 receptor.[2] Activation of CB1 receptors is known to be neuroprotective, partly by inhibiting glutamate release and modulating calcium channels.[2][5]
-
Activates Pro-Survival Signaling: It promotes the phosphorylation (activation) of the PI3K/Akt pathway, a critical cascade that inhibits apoptosis and promotes cell survival.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
In Vitro Neuroprotective Profile of Cannabispirenone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro neuroprotective effects of Cannabispirenone A, a spiro-compound isolated from Cannabis sativa. The data and protocols presented herein are derived from a key study investigating its efficacy in mitigating N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated neuro-2a (N2a) cells. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug discovery.
Quantitative Assessment of Neuroprotection
The neuroprotective capacity of this compound was evaluated through a series of quantitative assays. The compound demonstrated a significant, concentration-dependent ability to protect neuronal cells from NMDA-induced damage. The key findings are summarized in the tables below.
Table 1: Effect of this compound on Cell Viability in NMDA-Treated N2a Cells [1]
| Treatment Group | Concentration (µM) | Cell Viability Reversal (%) |
| NMDA | - | 58 (Cell Death) |
| This compound | 1 | 46.2 |
| This compound | 5 | 62.8 |
| This compound | 10 | 84.2 |
| This compound | 20 | 87.3 |
Table 2: Summary of this compound's Effects on Key Neuroprotective Markers
| Parameter | Effect of this compound Pre-treatment |
| Reactive Oxygen Species (ROS) Production | Decreased |
| Lipid Peroxidation | Decreased |
| Intracellular Calcium (Ca2+) Influx | Decreased |
| Cannabinoid Receptor 1 (CB1) Expression | Increased |
| Phosphorylated PI3K (p-PI3K) Expression | Increased |
| Phosphorylated Akt (p-Akt) Expression | Increased |
Detailed Experimental Protocols
The following sections detail the methodologies employed to assess the neuroprotective effects of this compound.
Cell Culture and Differentiation
-
Cell Line: Neuro-2a (N2a) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).
-
Differentiation: N2a cells were induced to differentiate into a neuronal phenotype by treatment with retinoic acid (RA)[2].
NMDA-Induced Excitotoxicity Model
Differentiated N2a cells were exposed to NMDA to induce excitotoxic cell death, a common in vitro model for neurodegenerative conditions[1].
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Protocol:
-
Differentiated N2a cells were pre-treated with varying concentrations of this compound (1, 5, 10, and 20 µM) for 24 hours, followed by exposure to NMDA[1].
-
2.5 mg/ml of MTT reagent was added to each well and incubated for 4 hours at 37°C[1].
-
The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO)[1].
-
The absorbance of the formazan solution was measured at 570 nm using a plate reader[1].
-
Cytotoxicity Assay (LDH Release Assay)
-
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the medium provides an index of cytotoxicity.
-
Protocol: The level of cytotoxicity was determined by measuring LDH release using a commercially available LDH assay kit, following the manufacturer's instructions[2].
Measurement of Reactive Oxygen Species (ROS)
-
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
Intracellular Calcium Measurement
The effect of this compound on intracellular calcium overload induced by NMDA was assessed, though the specific fluorescent indicator used is not detailed in the provided search results[2].
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins.
-
Protocol:
-
Protein was extracted from treated N2a cells, and the concentration was determined using the Bradford reagent[1].
-
60 µg of protein per sample was separated on a 10%–12% SDS-PAGE gel[1].
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane[1].
-
The membrane was blocked with 5% bovine serum albumin (BSA) in TBST for 2 hours at room temperature[1].
-
The membrane was incubated overnight at 4°C with primary antibodies against p-PI3K, p-Akt, and other target proteins[1].
-
After washing, the membrane was incubated with an appropriate HRP-labeled secondary antibody[1].
-
Protein bands were visualized, and densitometry analysis was performed to quantify protein expression levels.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The experimental workflow to determine these effects follows a logical progression from inducing neuronal damage to assessing the protective outcomes.
Experimental Workflow for Assessing Neuroprotection
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Proposed Signaling Pathway of this compound
This compound exerts its neuroprotective effects by activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation. The proposed mechanism is illustrated below.
Caption: Proposed PI3K/Akt signaling pathway for this compound-mediated neuroprotection.
Conclusion
The available in vitro data strongly suggest that this compound is a promising neuroprotective agent. It effectively counteracts NMDA-induced excitotoxicity in neuronal cells by reducing oxidative stress, mitigating intracellular calcium overload, and promoting cell survival through the activation of the PI3K/Akt signaling pathway[1]. These findings warrant further investigation, including studies in more complex neuronal models and in vivo efficacy and safety assessments, to fully elucidate the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
Cannabispirenone A and its Interaction with Cannabinoid Receptors: A Technical Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabispirenone A, a spiro-compound isolated from Cannabis sativa, has garnered attention for its potential neuroprotective properties. This technical guide provides a comprehensive review of the current scientific understanding of this compound's interaction with the endocannabinoid system, specifically cannabinoid receptors 1 (CB1) and 2 (CB2). Notably, direct quantitative data on the binding affinity and functional activity of this compound at these receptors are not yet available in peer-reviewed literature. However, existing research suggests an indirect modulation of the CB1 receptor, paving the way for future investigation. This document summarizes the available data, details relevant experimental protocols, and presents logical workflows and signaling pathways to guide further research in this area.
Introduction
The endocannabinoid system (ECS), comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and metabolic enzymes, is a critical regulator of various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system. The therapeutic potential of modulating these receptors has led to extensive research into novel ligands. This compound, a lesser-known phytocannabinoid, has emerged as a compound of interest due to its observed biological activity. This guide will synthesize the current knowledge regarding its relationship with cannabinoid receptors.
Quantitative Data on this compound and Cannabinoid Receptors
A thorough review of the scientific literature reveals a lack of direct binding affinity and functional activity data for this compound at CB1 and CB2 receptors. Studies detailing parameters such as Ki, IC50, EC50, and Emax values for this compound are not publicly available at this time. The primary research available focuses on the downstream cellular effects of the compound.
In a key study, this compound demonstrated neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated neuroblastoma (N2a) cells.[1][2] While direct receptor binding was not assayed, this study did find that treatment with this compound led to an increase in the expression of the cannabinoid receptor 1 (CB1R).[1][2] This suggests that the neuroprotective mechanism of this compound may involve the modulation of the endocannabinoid system, specifically through the upregulation of CB1 receptors.
The following table summarizes the observed, albeit indirect, effects of this compound related to the cannabinoid system.
| Compound | Receptor | Assay Type | Cell Line | Observed Effect | Quantitative Data | Reference |
| This compound | CB1 | Western Blot | Differentiated N2a cells | Increased CB1 receptor expression | Not specified | [1][2] |
Experimental Protocols
Neuroprotective and Cellular Assays for this compound
The following protocols are based on the methodologies described in the study by Kumar et al. (2024).[1][2]
3.1.1. Cell Culture and Differentiation
-
Cell Line: Mouse neuroblastoma (N2a) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: N2a cells are differentiated by treatment with retinoic acid to induce a neuronal phenotype.
3.1.2. NMDA-Induced Excitotoxicity Assay
-
Differentiated N2a cells are pre-treated with varying concentrations of this compound for a specified period.
-
Following pre-treatment, cells are exposed to NMDA to induce excitotoxicity.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Lactate dehydrogenase (LDH) release into the culture medium is quantified as an indicator of cell death.
3.1.3. Measurement of Reactive Oxygen Species (ROS)
-
Cells are treated as described in the excitotoxicity assay.
-
Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorescence plate reader or microscopy.
3.1.4. Intracellular Calcium Imaging
-
Differentiated N2a cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are treated with this compound prior to stimulation with NMDA.
-
Changes in intracellular calcium concentration are monitored in real-time using fluorescence microscopy.
3.1.5. Western Blot for CB1 Receptor Expression
-
N2a cells are treated with this compound.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with a primary antibody specific for the CB1 receptor, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the relative expression level of the CB1 receptor.
Standard Protocols for Cannabinoid Receptor Interaction Assays
While not yet performed for this compound, the following are standard, widely accepted protocols for determining the binding affinity and functional activity of compounds at cannabinoid receptors.
3.2.1. Radioligand Binding Assay for CB1/CB2 Affinity
-
Principle: This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand (e.g., [3H]CP-55,940) from the cannabinoid receptors.
-
Methodology:
-
Cell membranes expressing either CB1 or CB2 receptors are prepared.
-
The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is calculated and can be converted to a binding affinity constant (Ki).
-
3.2.2. [35S]GTPγS Binding Assay for Functional Activity (Agonism)
-
Principle: This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
-
Methodology:
-
Cell membranes expressing CB1 or CB2 receptors are incubated with the test compound.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction.
-
If the test compound is an agonist, it will activate the receptor, leading to the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
The amount of bound [35S]GTPγS is measured by scintillation counting.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Assessing Neuroprotective Effects of this compound
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Hypothesized Signaling Pathway of this compound-Mediated Neuroprotection
Caption: Hypothesized CB1-mediated neuroprotective signaling pathway of this compound.
Conclusion and Future Directions
The current body of evidence suggests that this compound may exert its neuroprotective effects through a mechanism that involves the upregulation of the CB1 receptor. However, the direct interaction of this compound with cannabinoid receptors remains uncharacterized. To fully understand the pharmacological profile of this compound, future research should prioritize:
-
Receptor Binding Assays: Determining the binding affinities (Ki) of this compound for both human CB1 and CB2 receptors is essential.
-
Functional Activity Assays: Assessing the functional activity (EC50 and Emax) of this compound at both receptors will clarify whether it acts as an agonist, antagonist, or allosteric modulator.
-
In Vivo Studies: Animal models of neurodegenerative diseases could be employed to validate the neuroprotective effects of this compound and to investigate its impact on the endocannabinoid system in a physiological context.
A comprehensive understanding of the interaction between this compound and cannabinoid receptors will be crucial for evaluating its potential as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further elucidate the pharmacological properties of this intriguing phytocannabinoid.
References
The Neuroprotective Potential of Cannabispirenone A: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabispirenone A, a spiro-compound isolated from Cannabis sativa, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its structure, biological activity, and mechanism of action against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. While the direct structure-activity relationship (SAR) of this compound and its analogs is a nascent field of study, this document summarizes the available quantitative data, details the experimental protocols used to elucidate its neuroprotective effects, and explores its interaction with key signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of cannabinoids and the development of novel neuroprotective therapeutics.
Introduction
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key contributor to the neuronal loss observed in a range of neurodegenerative disorders and acute brain injuries. The N-methyl-D-aspartate receptor (NMDAR) plays a central role in mediating these excitotoxic insults. Overactivation of NMDARs leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of detrimental downstream events including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic and necrotic cell death.
The endocannabinoid system, particularly through the activation of cannabinoid receptor 1 (CB1R), is known to modulate neuronal excitability and offer protection against neurotoxicity.[1][2] Phytochemicals from Cannabis sativa have long been investigated for their therapeutic potential. Among these, this compound, a distinctive spiro-compound, has demonstrated significant neuroprotective properties.[1][3] This document provides an in-depth analysis of the biological activity of this compound, its mechanism of action, and a prospective look at its structure-activity relationship.
Biological Activity of this compound
The primary characterized biological activity of this compound is its potent neuroprotective effect against NMDA-induced excitotoxicity.[1][3] Studies utilizing differentiated mouse neuroblastoma (Neuro-2a) cells have provided quantitative insights into its efficacy.
Quantitative Neuroprotective Effects
The neuroprotective capacity of this compound has been assessed by measuring the reversal of NMDA-induced cell death using the MTT assay. The results demonstrate a concentration-dependent increase in cell viability.
| Concentration (µM) | Cell Death Reversal (%) |
| 1 | 46.2 |
| 5 | 62.8 |
| 10 | 84.2 |
| 20 | 87.3 |
| Table 1: Dose-dependent neuroprotective effect of this compound against NMDA-induced excitotoxicity in differentiated Neuro-2a cells, as measured by the MTT assay. Data is expressed as the percentage reversal of cell death induced by NMDA.[3] |
Mechanism of Action
The neuroprotective effects of this compound are attributed to its modulation of several key cellular pathways and processes that are disrupted during excitotoxicity.
Attenuation of Intracellular Calcium Influx and Reactive Oxygen Species (ROS) Production
A hallmark of NMDA-induced excitotoxicity is a rapid and sustained increase in intracellular calcium levels, which in turn stimulates the production of ROS. This compound has been shown to significantly reduce both the intracellular calcium overload and the subsequent accumulation of ROS in a dose-dependent manner.[1][3]
Involvement of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and proliferation. Studies have shown that NMDA-induced excitotoxicity leads to a decrease in the phosphorylation of both PI3K and Akt, indicating a downregulation of this pro-survival pathway. Pre-treatment with this compound was found to rescue the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), suggesting that its neuroprotective effects are mediated, at least in part, through the activation of the PI3K/Akt pathway.
Upregulation of Cannabinoid Receptor 1 (CB1R) Expression
Interestingly, treatment with this compound has been observed to increase the expression of the cannabinoid receptor 1 (CB1R).[1][3] This finding suggests a potential positive feedback loop where this compound not only acts downstream of cannabinoid signaling but also enhances the cellular machinery to respond to cannabinoids, thereby amplifying its neuroprotective potential.
Caption: Signaling pathway of this compound's neuroprotective effects.
Structure-Activity Relationship (SAR): A Frontier for Exploration
-
Modification of the Spirocyclic Core: The unique spirocyclic structure is likely crucial for its biological activity. Alterations to the ring sizes or the introduction of heteroatoms could significantly impact receptor binding and overall efficacy.
-
Substitution on the Aromatic Ring: The phenolic hydroxyl group and the alkyl side chain on the aromatic ring are common features in many cannabinoids that interact with cannabinoid receptors. Modifications at these positions, such as altering the length or branching of the alkyl chain, or esterification/etherification of the hydroxyl group, would be key areas for investigation.
-
Stereochemistry: this compound possesses chiral centers. The synthesis and evaluation of individual stereoisomers would be essential to determine if the neuroprotective activity is stereospecific.
Future research focused on the systematic synthesis and biological testing of this compound analogs is imperative to delineate the structural requirements for its neuroprotective effects and to potentially develop more potent and selective therapeutic agents.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective activity.
Cell Culture and Differentiation
Mouse neuroblastoma (Neuro-2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For differentiation, cells are seeded at a suitable density and treated with retinoic acid (RA) in low-serum medium for a period of 4-6 days to induce a neuronal phenotype.
NMDA-Induced Excitotoxicity Assay
Caption: Experimental workflow for assessing neuroprotection.
-
Cell Seeding: Differentiated Neuro-2a cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours).
-
NMDA Exposure: The culture medium is replaced with a medium containing a toxic concentration of NMDA (e.g., 100 µM).
-
Incubation: Cells are incubated with NMDA for a defined duration (e.g., 24 hours).
-
MTT Assay:
-
The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis for PI3K/Akt Pathway
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Measurement of Intracellular Calcium
-
Cell Preparation: Differentiated Neuro-2a cells are grown on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Imaging: The coverslips are mounted on a perfusion chamber on an inverted fluorescence microscope.
-
Stimulation and Data Acquisition: A baseline fluorescence is recorded, after which NMDA is added to the perfusion solution. Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are recorded over time.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Preparation: Differentiated Neuro-2a cells are seeded in a 96-well plate.
-
Dye Loading: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Treatment: Cells are treated with this compound followed by NMDA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
Conclusion and Future Directions
This compound has been identified as a novel neuroprotective agent with a clear mechanism of action involving the upregulation of CB1 receptors and the activation of the pro-survival PI3K/Akt signaling pathway, leading to the attenuation of NMDA-induced excitotoxicity, intracellular calcium overload, and oxidative stress. The quantitative data available underscores its potential as a therapeutic candidate for neurodegenerative diseases.
The most significant gap in our current knowledge is the lack of a comprehensive structure-activity relationship study. Future research should prioritize the synthesis of a focused library of this compound analogs to probe the key structural features required for its neuroprotective activity. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising natural product, paving the way for its potential translation into a clinical setting for the treatment of a range of neurological disorders.
References
Methodological & Application
Application Notes and Protocols: Isolation of Cannabispirenone A from Cannabis Extract
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Cannabispirenone A, a non-cannabinoid spiro-indane compound found in Cannabis sativa. The methodology is based on a multi-step chromatographic process, beginning with solvent extraction of cannabis plant material, followed by a series of column chromatography techniques to yield the pure compound. This protocol is intended to provide researchers with a robust method for obtaining this compound for further investigation into its chemical properties and potential therapeutic applications.
Introduction
This compound is a naturally occurring spiro-compound that has been identified in Cannabis sativa.[1] Unlike the more well-known cannabinoids such as THC and CBD, this compound is a non-cannabinoid phenol.[2] Recent studies have highlighted its potential neuroprotective effects, making it a compound of interest for further pharmacological research.[3][4] The isolation of pure this compound is essential for accurate biological and chemical studies. This protocol details a laboratory-scale method for its successful isolation from a cannabis extract.
Experimental Protocol
This protocol is adapted from the methods described in the study by Kaushik et al. (2024).[3]
1. Plant Material and Extraction
-
Starting Material: 0.6 kg of air-dried and powdered flowers of Cannabis sativa.[3]
-
Extraction Solvents: Hexane and Chloroform.[3]
-
Procedure:
-
Sequentially extract the ground cannabis flowers with hexane at room temperature.[3]
-
Following the hexane extraction, perform a subsequent extraction with chloroform at room temperature.[3]
-
Combine the crude extracts obtained from both solvent extractions.[3]
-
Evaporate the solvents under reduced pressure to yield the total crude extract.
-
2. Chromatographic Purification
The purification process involves a multi-step chromatographic approach to isolate this compound from the complex crude extract.
-
Step 1: Initial Fractionation using Neutral Alumina Column Chromatography
-
Mobile Phase: A gradient of hexane and ethyl acetate (0% to 100% ethyl acetate), followed by methanol.[3][5]
-
Procedure:
-
Step 2: Further Purification with Sephadex LH-20 Chromatography
-
Stationary Phase: Sephadex LH-20.[3]
-
Mobile Phase: Methanol.[3]
-
Procedure:
-
Pool the fractions (specifically fractions 320-338, eluted at 40% ethyl acetate) that show the presence of the target compound based on Thin Layer Chromatography (TLC) analysis.[3]
-
Pass the pooled fractions through a Sephadex LH-20 column using methanol as the eluting solvent to remove chlorophyll and other impurities.[3]
-
This step will yield two sub-fractions (Fr. A and Fr. B).[3]
-
-
-
Step 3: Final Purification using Silica Gel Column Chromatography
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed by various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[3]
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can be used to determine the exact mass and molecular formula.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of the compound.[3]
Quantitative Data
The following table summarizes the quantitative data from a representative isolation of this compound.
| Parameter | Value | Reference |
| Starting Plant Material (dried flowers) | 0.6 kg | [3] |
| Combined Crude Extract Yield | 70.9 g | [3][5] |
| Yield of Pooled Fractions (320-338) | 1.609 g | [3] |
| Yield of Sub-fraction B | 0.418 g | [3] |
| Final Yield of Pure this compound | 58.3 mg | [3] |
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Spectroscopic Data for this compound
The following data can be used for the identification and confirmation of the isolated compound.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, MeOD) | δ 6.88 (dd, J = 10.1, 1.6 Hz, 1H), 6.20 (d, J = 2.0 Hz, 1H), 6.06 (d, J = 1.9 Hz, 1H), 5.79 (dd, J = 10.1, 0.6 Hz, 1H), 3.60 (s, 3H), 2.90–2.80 (m, 1H), 2.74 (ddd, J = 15.9, 8.9, 2.6 Hz, 1H), 2.50 (ddd, J = 17.0, 12.9, 5.1 Hz, 1H), 2.41 (dt, J = 12.4, 4.2 Hz, 1H), 2.37–2.27 (m, 1H), 2.22 (ddd, J = 12.9, 7.7, 2.6 Hz, 1H), 1.93–1.78 (m, 2H) | [3] |
| ¹³C NMR (100 MHz, MeOD) | δ 201.59, 161.00, 160.55, 154.36, 146.13, 125.75, 125.44, 100.63, 99.62, 54.33, 48.25, 35.11, 35.00, 30.71, 30.59 | [3] |
| HRESIMS | m/z 245.1173 [M+H]⁺ (calculated for C₁₅H₁₇O₃⁺, 245.1172) | [3] |
Signaling Pathway of this compound's Neuroprotective Effect
Recent research suggests that this compound exerts neuroprotective effects against NMDA-induced excitotoxicity.[3][4] This is potentially mediated through the cannabinoid receptor 1 (CB1R) signaling pathway.[3] The proposed mechanism involves the modulation of NMDAR activity, thereby preventing excessive calcium influx and subsequent neuronal cell death.[3]
Caption: Proposed neuroprotective signaling pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the isolation of this compound from Cannabis sativa. The described multi-step chromatographic procedure is effective in yielding a pure compound suitable for further scientific investigation. The provided quantitative data and spectroscopic information will aid researchers in replicating this methodology and confirming the identity of the isolated compound. The elucidation of the neuroprotective signaling pathway of this compound opens new avenues for research into its potential therapeutic applications.
References
Synthetic Routes for Obtaining Cannabispirenone A in the Lab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of Cannabispirenone A, a spirocyclic cannabinoid with noteworthy neuroprotective properties. The outlined synthetic strategies are based on published total syntheses, offering a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a naturally occurring spiro-indan derivative isolated from Cannabis sativa. Recent studies have highlighted its potential as a neuroprotective agent, particularly in mitigating N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[1][2][3][4] Its unique spirocyclic core presents a compelling synthetic challenge and a target for the development of novel therapeutics. This document details a key synthetic route, providing step-by-step protocols and quantitative data to facilitate its laboratory preparation.
Synthetic Strategy Overview
The total synthesis of this compound has been achieved through a multi-step sequence starting from 3,5-dimethoxycinnamic acid. The overall strategy involves the initial construction of a 5,7-dimethoxyindanone core, followed by the introduction of a side chain that enables the crucial spirocyclization to form the characteristic spiro[indene-cyclohexenone] skeleton. Subsequent selective demethylation and protection/deprotection steps yield the final product. An overall yield of 21% for this compound from 5,7-dimethoxyindanone has been reported.
Workflow for the Total Synthesis of this compound
Caption: Overall workflow for the total synthesis of this compound.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound
| Step No. | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | Formation of Indanone Core | 3,5-Dimethoxycinnamic acid | 5,7-Dimethoxyindanone | - |
| 2 | Nitrile Formation | 5,7-Dimethoxyindanone | 5,7-Dimethoxyindanone-2-nitrile | - |
| 3 | Alkylation | 5,7-Dimethoxyindanone-2-nitrile | Alkylated Nitrile | - |
| 4 | Deacetalization | Alkylated Nitrile | Keto-acetal | - |
| 5 | Spirocyclization | Keto-acetal | O-Methylcannabispirenone | 57% (overall from 3,5-dimethoxycinnamic acid) |
| 6 | Demethylation | O-Methylcannabispirenone | This compound | - |
| Overall | Total Synthesis | 3,5-Dimethoxycinnamic acid | This compound | 21% |
Note: Step-wise yields for individual reactions were not detailed in the primary literature abstracts; only overall yields were provided.
Experimental Protocols
Protocol 1: Synthesis of 5,7-Dimethoxyindanone
The synthesis of the key intermediate, 5,7-dimethoxyindanone, commences from 3,5-dimethoxycinnamic acid. This transformation typically involves reduction of the cinnamic acid double bond followed by an intramolecular Friedel-Crafts acylation.
-
Materials: 3-(3,5-Dimethoxyphenyl)propanoic acid, polyphosphoric acid (PPA).
-
Procedure:
-
3-(3,5-Dimethoxyphenyl)propanoic acid is added to polyphosphoric acid.
-
The mixture is heated with stirring to facilitate cyclization.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and poured onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford 5,7-dimethoxyindanone.
-
Purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Synthesis of O-Methylcannabispirenone
This protocol outlines the conversion of 5,7-dimethoxyindanone to O-methylcannabispirenone through a four-step sequence involving nitrile formation, alkylation, deacetalization, and spirocyclization.
-
Materials: 5,7-Dimethoxyindanone, p-tolylsulphonylmethyl isocyanide (TosMIC), sodium hydride (NaH), 1-iodo-3,3-ethylenedioxybutane, hydrochloric acid (HCl), base (e.g., potassium tert-butoxide).
-
Step 2a: Nitrile Formation
-
To a solution of 5,7-dimethoxyindanone in a suitable solvent (e.g., DMSO/ether), add p-tolylsulphonylmethyl isocyanide and sodium hydride at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up involves quenching the reaction, extraction, and purification to yield 5,7-dimethoxyindanone-2-nitrile.
-
-
Step 2b: Alkylation
-
The nitrile from the previous step is deprotonated with a strong base (e.g., NaH or LDA) in an anhydrous aprotic solvent (e.g., THF).
-
1-Iodo-3,3-ethylenedioxybutane is added to the resulting anion, and the reaction is stirred until completion.
-
Aqueous work-up followed by extraction and purification provides the alkylated nitrile.
-
-
Step 2c: Deacetalization
-
The alkylated nitrile is treated with aqueous acid (e.g., HCl) to hydrolyze the ethylene acetal protecting group, revealing the ketone functionality.
-
The reaction is monitored by TLC, and upon completion, the product is isolated by extraction and purified.
-
-
Step 2d: Spirocyclization
-
The resulting keto-nitrile is subjected to base-catalyzed intramolecular cyclization. A strong base such as potassium tert-butoxide in a suitable solvent like tert-butanol is typically used.
-
The reaction mixture is heated to effect the spirocyclization.
-
Acidic work-up, extraction, and purification by chromatography furnishes O-Methylcannabispirenone.
-
Protocol 3: Synthesis of this compound
The final step in the synthesis is the selective demethylation of O-methylcannabispirenone to yield this compound.
-
Materials: O-Methylcannabispirenone, lithium 1,1-dimethylethanethiolate, anhydrous solvent (e.g., HMPA or DMF).
-
Procedure:
-
To a solution of O-methylcannabispirenone in an anhydrous solvent, add a solution of lithium 1,1-dimethylethanethiolate.
-
The reaction mixture is heated to drive the demethylation.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to give this compound.
-
Neuroprotective Signaling Pathway of this compound
This compound has been shown to exhibit neuroprotective effects against NMDA-induced excitotoxicity.[1][2][3][4] This activity is believed to be mediated through its interaction with the endocannabinoid system, specifically cannabinoid receptor 1 (CB1R).[1][3][5] Overactivation of NMDA receptors leads to an excessive influx of Ca2+, triggering a cascade of neurotoxic events, including the production of reactive oxygen species (ROS) and ultimately leading to neuronal cell death.[1][6][7] this compound is proposed to upregulate the expression of CB1R. Activation of CB1R, a G-protein coupled receptor, can in turn modulate downstream signaling pathways that counteract the effects of NMDA receptor overactivation. This includes the potential inhibition of presynaptic glutamate release and modulation of intracellular calcium levels, thereby reducing excitotoxicity.[5][6][7]
Caption: Proposed neuroprotective mechanism of this compound.
References
- 1. NMDA receptor-mediated Ca2+ signaling: Impact on cell cycle regulation and the development of neurodegenerative diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor-dependent excitotoxicity: the role of intracellular Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 signaling in cardiovascular regulating nuclei in the brainstem: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of calcium-dependent neurodegeneration in excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Preparation for Cannabispirenone A Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabispirenone A, a spiro-compound isolated from Cannabis sativa, has demonstrated significant neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[1][2][3] These application notes provide detailed protocols for the preparation of neuronal cell cultures and the execution of key assays to evaluate the neuroprotective potential of this compound. The methodologies described herein are essential for researchers investigating novel therapeutic agents for neurodegenerative diseases. The protocols cover cell line selection and differentiation, induction of neuronal injury, and a panel of assays to quantify cell viability, cytotoxicity, and apoptotic pathways.
Key Experimental Parameters
A summary of the key experimental findings from a study on this compound's neuroprotective effects is presented below.[1][3]
| Parameter Assessed | Method | Key Findings with this compound Pre-treatment |
| Cell Viability | MTT Assay | Significantly increased cell survival in the presence of NMDA-induced toxicity. |
| Cytotoxicity | LDH Release Assay | Significantly decreased lactate dehydrogenase (LDH) release following NMDA insult. |
| Oxidative Stress | ROS Production | Decreased production of reactive oxygen species (ROS). |
| Lipid Peroxidation | - | Reduced lipid peroxidation. |
| Intracellular Calcium | - | Lowered intracellular calcium levels. |
| Receptor Expression | - | Increased expression of cannabinoid receptor 1 (CB1). |
| Signaling Pathway | - | Increased expression of NRF-2 protein. |
Experimental Workflow
The overall experimental workflow for assessing the neuroprotective effects of this compound is depicted in the following diagram.
Caption: Experimental workflow for neuroprotection assays.
Protocols
Neuronal Cell Culture and Differentiation
This protocol describes the culture and differentiation of Neuro-2a (N2a) cells, a mouse neuroblastoma cell line commonly used in neurotoxicity studies.
Materials:
-
Neuro-2a (N2a) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Retinoic Acid (RA)
-
Poly-D-lysine coated culture plates/flasks
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture N2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Resuspend cells in fresh medium and seed into new poly-D-lysine coated flasks or plates.
-
Differentiation: To induce a neuronal phenotype, seed N2a cells at a density of 1 x 10^5 cells/mL in DMEM with 2% FBS and 20 µM Retinoic Acid.[3]
-
Incubation: Incubate the cells for 48-72 hours to allow for differentiation, characterized by the extension of neurites.
Induction of Neuronal Damage
a) Glutamate-Induced Excitotoxicity
This protocol is used to model excitotoxic neuronal injury.
Materials:
-
Differentiated neuronal cells
-
L-glutamic acid (Glutamate)
-
Culture medium
Procedure:
-
Prepare a stock solution of L-glutamate in sterile water or culture medium.
-
After the desired pre-treatment with this compound, expose the differentiated neurons to a final concentration of glutamate (e.g., 200 µM) in their culture medium.[4]
-
Incubate the cells for 24 hours before proceeding with neuroprotection assays.[4][5][6]
b) Hydrogen Peroxide-Induced Oxidative Stress
This protocol is used to model oxidative stress-induced neuronal injury.
Materials:
-
Differentiated neuronal cells
-
Hydrogen Peroxide (H2O2)
-
Culture medium
Procedure:
-
Prepare a fresh stock solution of H2O2 in sterile water.
-
Following pre-treatment with this compound, expose the differentiated neurons to a final concentration of H2O2 (e.g., 50-600 µM, depending on the cell line) in their culture medium.[7][8]
-
Incubate the cells for a specified period (e.g., 12-24 hours) before performing neuroprotection assays.[7]
Neuroprotection Assays
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., SDS-HCl, DMSO)[11]
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT stock solution to each well of the 96-well plate containing 100 µL of medium.[11][12]
-
Incubate the plate at 37°C for 1-4 hours.[12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly to ensure complete solubilization.[12]
-
Read the absorbance at 570 nm using a microplate reader.[11][12]
b) LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.[13]
Materials:
-
LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Following treatment, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 20-30 minutes).[14][15][16]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[14]
c) Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[17][18]
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plate reader (absorbance or fluorescence)
Procedure:
-
After treatment, collect the cells and wash with cold PBS.
-
Lyse the cells using the provided lysis buffer on ice.[17][19]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[17]
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17][18]
-
Measure the absorbance at 400-405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.[17][18]
d) Western Blot for Protein Expression
Western blotting is used to detect and quantify specific proteins involved in neuroprotection and apoptosis, such as CB1, Nrf2, and cleaved caspases.[20][21][22]
Materials:
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CB1, anti-Nrf2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[20]
Signaling Pathway
The neuroprotective effects of this compound are suggested to involve the activation of the cannabinoid receptor 1 (CB1) and the Nrf2 signaling pathway, leading to a reduction in oxidative stress and excitotoxicity.
Caption: Proposed signaling pathway of this compound.
References
- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Primary cortical neurons culture and neuroprotective assays [bio-protocol.org]
- 5. innoprot.com [innoprot.com]
- 6. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 7. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Counting & Health Analysis [sigmaaldrich.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. biogot.com [biogot.com]
- 19. mpbio.com [mpbio.com]
- 20. Apoptosis western blot guide | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-step MTT assay protocol for Cannabispirenone A cell viability
Application Note & Protocol
Topic: Step-by-Step MTT Assay Protocol for Assessing Cannabispirenone A's Effect on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a secondary metabolite isolated from Cannabis sativa, has demonstrated neuroprotective and antioxidative properties.[1][2] Given that various cannabinoids exhibit cytotoxic and anti-proliferative effects on cancer cells, it is crucial to evaluate the potential of this compound as a therapeutic agent.[3][4][5] This document provides a detailed protocol for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then solubilized, and the absorbance of the resulting solution is quantified spectrophotometrically, directly correlating with the number of viable cells.[7]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in living cells. This reaction produces a purple formazan product, which is largely impermeable to cell membranes and therefore accumulates within healthy cells. The addition of a solubilizing agent dissolves these formazan crystals, resulting in a colored solution. The intensity of this purple color, measured as absorbance, is directly proportional to the number of metabolically active (viable) cells.[7][8] This allows for the quantitative determination of cell viability after treatment with compounds like this compound.
Experimental Workflow Diagram
The following diagram outlines the major steps of the MTT assay protocol.
Caption: A flowchart illustrating the step-by-step MTT assay workflow.
Materials and Reagents
-
Cell Line: Appropriate cancer or normal cell line of interest.
-
This compound: Stock solution of known concentration (e.g., in DMSO).
-
Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Solubilization Solution:
-
Option 1: 100% Dimethyl sulfoxide (DMSO).
-
Option 2: SDS-HCl solution (10% SDS in 0.01 M HCl).[9]
-
Option 3: Isopropanol with 4 mM HCl and 0.1% NP-40.
-
-
Equipment:
-
Sterile 96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Microplate reader with a 570 nm filter (a reference wavelength of >650 nm is recommended).
-
Inverted microscope.
-
Experimental Protocol
Step 1: Cell Seeding
-
Harvest cells that are in the exponential growth phase.[7]
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells in fresh culture medium to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
Step 2: Cell Treatment with this compound
-
Prepare serial dilutions of this compound in serum-free culture medium from your stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.
-
Include a "vehicle control" group that receives the same concentration of the vehicle as the treated groups.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. Each concentration should be tested in triplicate or quadruplicate.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[8][9]
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, observe the cells under a microscope for the formation of purple formazan crystals. The optimal incubation time can vary between cell types.
-
After incubation, the formazan crystals must be solubilized.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution. Pipetting up and down can also help ensure the formazan is fully dissolved.
-
Incubate for an additional 2-4 hours at room temperature in the dark, or until the purple color is uniform with no visible crystals.[9]
Step 4: Absorbance Measurement
-
Ensure all formazan crystals are completely dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[8] If a reference wavelength is used, set it to 650 nm or higher.
-
Read the plate within 1 hour of adding the solubilization solution.
Data Presentation and Analysis
Data Calculation
-
Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Percentage Cell Viability: Calculate the viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
-
Example Data Tables
Table 1: Raw Absorbance Data (570 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |
|---|---|---|---|---|---|
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 1 | 1.198 | 1.215 | 1.209 | 1.207 | 0.009 |
| 5 | 0.987 | 1.011 | 0.995 | 0.998 | 0.012 |
| 10 | 0.756 | 0.742 | 0.763 | 0.754 | 0.011 |
| 20 | 0.431 | 0.455 | 0.448 | 0.445 | 0.012 |
| 50 | 0.152 | 0.148 | 0.159 | 0.153 | 0.006 |
| Medium Blank | 0.088 | 0.091 | 0.089 | 0.089 | 0.002 |
Table 2: Calculated Cell Viability
| This compound (µM) | Average Corrected Absorbance | % Cell Viability | Std. Dev. |
|---|---|---|---|
| Vehicle Control (0) | 1.182 | 100.0% | 1.4% |
| 1 | 1.118 | 94.6% | 0.7% |
| 5 | 0.909 | 76.9% | 1.0% |
| 10 | 0.665 | 56.3% | 0.9% |
| 20 | 0.356 | 30.1% | 1.0% |
| 50 | 0.064 | 5.4% | 0.5% |
Potential Signaling Pathway
Cannabinoids can exert anti-cancer effects through various mechanisms, often involving the induction of apoptosis.[3][10] While the precise pathway for this compound is yet to be fully elucidated, research on other cannabinoids suggests it may involve activation of cannabinoid receptors (CB1/CB2), leading to downstream events such as the release of mitochondrial cytochrome c and the activation of caspases, which are key executioners of apoptosis.[10][11] Studies on this compound have also implicated the PI3K/Akt survival pathway.[1]
Caption: A potential signaling cascade for this compound-induced apoptosis.
References
- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Cancer Potential of Cannabinoids, Terpenes, and Flavonoids Present in Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydrocannabinol-induced apoptosis of cultured cortical neurones is associated with cytochrome c release and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium Levels Following Cannabispirenone A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabispirenone A, a spiro-compound isolated from Cannabis sativa, has demonstrated neuroprotective properties by mitigating N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[1][2][3][4] A key mechanism underlying this neuroprotection is the compound's ability to decrease intracellular calcium levels that are elevated during excitotoxic events.[1][2][3][4] These application notes provide a comprehensive guide for measuring the effects of this compound on intracellular calcium concentrations, including detailed experimental protocols and an overview of the relevant signaling pathways.
Mechanism of Action: this compound and Intracellular Calcium Regulation
This compound exerts its effects on intracellular calcium primarily through the activation of the cannabinoid receptor 1 (CB1R), a G-protein coupled receptor (GPCR).[1][2][3][4] The binding of this compound to CB1R initiates a signaling cascade that leads to the reduction of intracellular calcium levels. This process is crucial in counteracting the excessive calcium influx associated with NMDA receptor overactivation, a hallmark of excitotoxicity.
The proposed signaling pathway is as follows:
-
CB1 Receptor Activation: this compound binds to and activates the CB1 receptor.
-
G-protein Coupling: The activated CB1 receptor couples to inhibitory G-proteins (Gi/o).[5][6]
-
Adenylyl Cyclase Inhibition: The Gi/o protein inhibits the enzyme adenylyl cyclase.[5][7][8]
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7][9]
-
PKA Activity Decrease: Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA).[5]
-
Modulation of Ion Channels: The signaling cascade ultimately leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels, reducing the overall influx of calcium into the cell.[5][8][10]
-
Inhibition of NMDA-Induced Calcium Influx: By modulating presynaptic glutamate release and postsynaptic signaling, this compound attenuates the calcium influx mediated by NMDA receptors.[1][2][3][4]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on reversing NMDA-induced intracellular calcium overload. The data is presented as a percentage reversal of the NMDA-induced effect, as observed in differentiated Neuro 2a cells.
| This compound Concentration (µM) | Reversal of NMDA-Induced Cell Death (%) | Qualitative Effect on Intracellular Calcium Overload |
| 1 | 46.2 | Moderate Reduction |
| 5 | 62.8 | Significant Reduction |
| 10 | 84.2 | Prominent Reduction |
| 20 | 87.3 | Prominent Reduction |
Data adapted from a study on the neuroprotective effects of this compound.[2]
Experimental Protocols
This section provides detailed protocols for measuring intracellular calcium levels using common fluorescent indicators, Fura-2 AM and Fluo-4 AM.
Protocol 1: Measurement of Intracellular Calcium using Fura-2 AM
Fura-2 AM is a ratiometric fluorescent dye that allows for the quantification of intracellular calcium concentrations by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
NMDA
-
This compound
-
Cultured cells (e.g., differentiated Neuro 2a cells)
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare stock solutions of NMDA and this compound in a suitable solvent (e.g., DMSO or ethanol) at the desired concentrations.
-
-
Cell Loading:
-
Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution and Pluronic F-127 stock solution in HBSS to final concentrations of 1-5 µM and 0.02-0.05%, respectively.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Treatment and Imaging:
-
Mount the coverslip with loaded cells onto an imaging chamber or place the multi-well plate on the microscope stage.
-
Acquire a baseline fluorescence reading.
-
Pre-treat the cells with desired concentrations of this compound for a specified period (e.g., 30 minutes).
-
Induce an increase in intracellular calcium by adding NMDA (e.g., 100 µM).
-
Record the fluorescence changes by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
-
Protocol 2: Measurement of Intracellular Calcium using Fluo-4 AM
Fluo-4 AM is a single-wavelength fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to calcium.
Materials:
-
Fluo-4 AM
-
DMSO
-
Pluronic F-127
-
HBSS or other suitable physiological buffer
-
NMDA
-
This compound
-
Cultured cells
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare stock solutions of NMDA and this compound.
-
-
Cell Loading:
-
Follow the same cell culture and washing steps as in the Fura-2 AM protocol.
-
Prepare a loading buffer with Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02-0.05%) in HBSS.
-
Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS and incubate for an additional 30 minutes to allow for de-esterification.
-
-
Treatment and Imaging:
-
Acquire a baseline fluorescence reading.
-
Pre-treat cells with this compound.
-
Stimulate the cells with NMDA.
-
Record the changes in fluorescence intensity over time using an excitation wavelength of approximately 494 nm and an emission wavelength of approximately 516 nm.
-
The change in fluorescence intensity (ΔF/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is used to represent the change in intracellular calcium.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for calcium measurement.
References
- 1. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. CB1 Receptor Signaling in the Brain: Extracting Specificity from Ubiquity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Cannabispirenone A using an LDH Release Assay
Introduction
Cannabispirenone A is a spiro-compound isolated from Cannabis sativa.[1] Emerging research indicates its potential as a neuroprotective agent, demonstrating an ability to increase cell survival and reduce reactive oxygen species (ROS) production, lipid peroxidation, and intracellular calcium in neuronal cells exposed to excitotoxic insults.[2][3][4] Understanding the cytotoxic profile of novel compounds like this compound is a critical step in drug development. The lactate dehydrogenase (LDH) release assay is a widely used, reliable, and sensitive method for quantifying cytotoxicity.[5][6] This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late-stage apoptosis and necrosis.[5][6][7] These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using a colorimetric LDH release assay.
Principle of the LDH Release Assay
When the plasma membrane of a cell is compromised, LDH is released into the extracellular environment.[7] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction.[5][8] LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[5] The newly formed NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a red formazan product.[5][6] The amount of formazan produced is directly proportional to the amount of LDH released from damaged cells and can be quantified by measuring the absorbance at approximately 490 nm.[6][8]
Data Presentation
The following table summarizes hypothetical data from an LDH release assay to determine the cytotoxicity of this compound on a generic cell line (e.g., SH-SY5Y) after a 24-hour incubation period.
| Treatment Group | Concentration (µM) | Mean Absorbance (490 nm) ± SD | % Cytotoxicity |
| Untreated Control (Spontaneous Release) | 0 | 0.150 ± 0.015 | 0% |
| Vehicle Control (DMSO) | 0.1% | 0.155 ± 0.020 | 0.4% |
| This compound | 1 | 0.160 ± 0.018 | 0.8% |
| This compound | 10 | 0.250 ± 0.025 | 8.0% |
| This compound | 50 | 0.550 ± 0.045 | 32.0% |
| This compound | 100 | 0.950 ± 0.080 | 64.0% |
| Positive Control (e.g., 1% Triton X-100) | N/A | 1.400 ± 0.100 | 100% |
| Medium Background | N/A | 0.050 ± 0.005 | N/A |
Note: Data are for illustrative purposes only.
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Experimental Protocols
This protocol is adapted for a 96-well plate format, which is suitable for high-throughput screening.[5]
Materials:
-
This compound (stock solution in DMSO)
-
Appropriate cell line (e.g., SH-SY5Y, Neuro 2a)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
LDH Cytotoxicity Assay Kit (containing LDH assay buffer, substrate mix, and stop solution)
-
Triton X-100 (or other lysis buffer provided in the kit) for maximum LDH release control
-
Sterile 96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 490 nm[8]
-
Standard laboratory equipment (incubator, centrifuge, multichannel pipettor, etc.)[9]
Protocol:
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in a complete culture medium.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Experimental Controls (in triplicate):
-
Untreated Control (Spontaneous LDH Release): Add 100 µL of culture medium containing the same final concentration of DMSO as the treated wells.
-
Maximum LDH Release Control: Add 100 µL of culture medium. 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer (e.g., Triton X-100) to these wells.
-
Medium Background Control: Wells containing only 100 µL of culture medium without cells. This accounts for any LDH present in the serum of the medium.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
LDH Release Assay:
-
Following incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.[9] This will pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[8]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).
-
Add 50 µL of the freshly prepared LDH reaction mixture to each well of the new plate containing the supernatants.[8]
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[9]
-
Add 50 µL of stop solution to each well to terminate the reaction.[5]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can also be used to reduce background noise.[9]
-
Mandatory Visualizations
References
- 1. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. glpbio.com [glpbio.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Assessment of Intracellular Glutathione (GSH) Levels in Cells Treated with Cannabispirenone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Cannabispirenone A on intracellular glutathione (GSH) levels. The information is curated for professionals in research and drug development, offering insights into the compound's antioxidant properties and its potential mechanisms of action.
Introduction to this compound and its Effects on Cellular Redox State
This compound is a spiro-compound isolated from Cannabis sativa.[1] Recent studies have highlighted its neuroprotective and antioxidative properties.[2][3][4] A key aspect of its cellular mechanism is the modulation of intracellular glutathione (GSH) levels, a critical component of the cellular antioxidant defense system.[2]
In studies involving neuroblastoma (Neuro 2a) cells exposed to N-methyl-D-aspartate (NMDA)-induced excitotoxicity, pretreatment with this compound was found to reverse the NMDA-induced reduction in GSH activity.[2] This suggests that this compound may exert its protective effects, at least in part, by bolstering the cellular antioxidant capacity, thereby mitigating oxidative stress.[2] The compound has been observed to decrease the production of reactive oxygen species (ROS) and lipid peroxidation.[2][4]
The mechanism of action of this compound appears to involve the activation of the PI3K/Akt signaling pathway.[2] Furthermore, it has been shown to increase the expression of cannabinoid receptor 1 (CB1R), which is known to be involved in neuroprotective signaling pathways.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on intracellular GSH levels in NMDA-exposed Neuro 2a cells, as reported in the literature.[2]
| Treatment Group | Concentration | Relative GSH Level (Fluorescence Intensity) |
| Control | - | Higher (Baseline) |
| NMDA | - | Reduced |
| NMDA + this compound | 5 µM | Increased compared to NMDA alone |
| NMDA + this compound | 10 µM | Significantly increased, reversing NMDA effect |
| NMDA + this compound | 20 µM | Significantly increased, reversing NMDA effect |
| NMDA + MK-801 (NMDA antagonist) | - | GSH level reversal similar to this compound |
Table 1: Effect of this compound on relative intracellular GSH levels in Neuro 2a cells under NMDA-induced excitotoxicity. Data is qualitative based on graphical representation in the source literature.[2]
Experimental Protocols
This section provides detailed protocols for assessing intracellular GSH levels in cells treated with this compound.
Cell Culture and Treatment
-
Cell Line: Neuro 2a (or other relevant cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 35 mm dishes) at a density that allows for optimal growth and treatment response (e.g., 10,000 cells/well for a 96-well plate).[5]
-
Differentiation (if applicable): For neuronal models like Neuro 2a, differentiation may be induced with agents such as retinoic acid.[6]
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to desired final concentrations (e.g., 5, 10, 20 µM) in the culture medium.
-
Pre-treat the cells with the this compound-containing medium for a specified duration (e.g., 2 hours) before inducing stress.
-
-
Induction of Oxidative Stress (e.g., NMDA treatment):
-
Following pre-treatment, expose the cells to an oxidative stressor like NMDA at a pre-determined optimal concentration and duration.
-
Protocol for Intracellular GSH Level Assessment using a Commercial Kit (e.g., GSH-Glo™ Glutathione Assay)
This protocol is based on commercially available luminescent assays.[5]
-
Reagent Preparation: Prepare the GSH-Glo™ Reagent and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Cell Lysis and GSH Detection:
-
Luminescence Measurement:
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the GSH concentration in the samples by interpolating from the standard curve.
-
Normalize the data to the protein concentration or cell number to account for variations in cell density.
-
Protocol for Intracellular GSH Level Assessment using Ellman's Reagent (DTNB)
This colorimetric assay is a classic method for GSH determination.[7][8]
-
Sample Preparation:
-
After treatment, harvest the cells by trypsinization or scraping.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and deproteinize the sample, for example, with 5% metaphosphoric acid.[8]
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Assay Procedure:
-
Absorbance Measurement:
-
Measure the absorbance at 405-412 nm at regular intervals for a few minutes.[8] The rate of color change is proportional to the GSH concentration.
-
-
Data Analysis:
-
Calculate the rate of absorbance change (ΔA/min).
-
Determine the GSH concentration from a standard curve prepared with known GSH concentrations.
-
Normalize the results to the protein content of the cell lysate.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its effect on GSH levels.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Caption: Experimental workflow for GSH level assessment.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for commercial assay kits.
References
- 1. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Studying the Effects of Cannabispirenone A in Neuro-2a Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Neuro-2a (N2a) cell line to investigate the neuroprotective effects of Cannabispirenone A. The protocols outlined below are based on established methodologies and findings from studies on this compound's impact on neuronal cells.
Introduction to this compound and Neuro-2a Cells
This compound is a spiro-compound isolated from Cannabis sativa. Recent studies have highlighted its potential as a neuroprotective agent. Research has shown that this compound can significantly increase cell survival and decrease the production of reactive oxygen species (ROS), lipid peroxidation, and intracellular calcium levels in neuronal cells exposed to excitotoxicity.[1][2][3] The mouse neuroblastoma cell line, Neuro-2a (N2a), is a widely used in vitro model for studying neuronal differentiation, neurotoxicity, and neuroprotection due to its ability to differentiate into neuron-like cells.[1][2]
This document details protocols for assessing the effects of this compound on Neuro-2a cells, focusing on its neuroprotective properties against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.
Summary of this compound's Neuroprotective Effects
Studies have demonstrated that this compound exhibits a concentration-dependent neuroprotective effect in differentiated Neuro-2a cells. Pre-treatment with this compound prior to NMDA exposure has been shown to:
-
Decrease the release of lactate dehydrogenase (LDH), an indicator of cell death.
-
Reduce intracellular reactive oxygen species (ROS) production.[1][2][3]
-
Modulate key signaling pathways, including the PI3K/Akt pathway.[1]
-
Increase the expression of Cannabinoid Receptor 1 (CB1), suggesting its involvement in the neuroprotective mechanism.[1][2][3]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on differentiated Neuro-2a cells.
Table 1: Effect of this compound on Cell Viability (MTT Assay) following NMDA-induced Toxicity [1]
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100% |
| NMDA | - | 58% |
| This compound + NMDA | 1 | 46.2% Reversal of Cell Death |
| This compound + NMDA | 5 | 62.8% Reversal of Cell Death |
| This compound + NMDA | 10 | 84.2% Reversal of Cell Death |
| This compound + NMDA | 20 | 87.3% Reversal of Cell Death |
Table 2: Effect of this compound on Biomarkers of Oxidative Stress and Cell Death [1]
| Parameter | NMDA Treatment | This compound (10 µM) + NMDA | This compound (20 µM) + NMDA |
| Intracellular ROS Levels | Increased | Attenuated | Attenuated |
| Intracellular Calcium Levels | Increased | Attenuated | Attenuated |
| GSH Activity | Reduced | Reversed | Reversed |
Experimental Protocols
Neuro-2a Cell Culture and Differentiation
This protocol describes the basic culture of Neuro-2a cells and their differentiation into a neuronal phenotype using retinoic acid.
Materials:
-
Neuro-2a (N2a) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic Acid (RA)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Culture:
-
Culture N2a cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 70-80% confluency.
-
-
Differentiation:
-
Seed N2a cells at a density of 5 x 10^4 cells/mL in a suitable culture vessel.
-
After 24 hours, replace the growth medium with a differentiation medium containing DMEM, 2% FBS, 1% penicillin-streptomycin, and 20 µM Retinoic Acid.[1][4]
-
Change the differentiation medium every 48 hours.
-
The cells will differentiate and exhibit neuronal morphology, including neurite outgrowth, within 4-5 days.[5]
-
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 3. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Electrophysiological Effects of Cannabispirenone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabispirenone A, a spiro-compound isolated from Cannabis sativa, has demonstrated significant neuroprotective properties.[1][2][3][4] Studies have shown its ability to counteract NMDA-induced excitotoxicity by reducing reactive oxygen species (ROS) production, lipid peroxidation, and intracellular calcium influx.[1][2][3][4] Furthermore, this compound upregulates the expression of cannabinoid receptor 1 (CB1R), suggesting a role in modulating the endocannabinoid system to protect neurons.[1][2][3][4] While the biochemical and cellular effects are emerging, the direct electrophysiological consequences of this compound application remain to be elucidated.
These application notes provide a comprehensive guide for researchers to investigate the electrophysiological effects of this compound. The protocols are designed to assess its impact on neuronal excitability, synaptic transmission, and specific ion channel function, providing a framework for understanding its mechanism of action at the physiological level.
Potential Signaling Pathways of this compound
Based on current literature, this compound likely exerts its neuroprotective effects through a multi-faceted signaling pathway. The diagram below illustrates the proposed mechanism, highlighting its action on NMDA receptors and the subsequent downstream effects, including the modulation of the endocannabinoid system.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Data Presentation: Summary of Expected Electrophysiological Effects
The following tables summarize potential quantitative data from the proposed electrophysiological experiments. These are hypothetical values based on the known effects of other cannabinoids and the neuroprotective profile of this compound.
Table 1: Effects of this compound on Neuronal Excitability
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | Expected Outcome |
| Resting Membrane Potential (mV) | -70 ± 2 | -72 ± 2 | -75 ± 3 | Hyperpolarization |
| Input Resistance (MΩ) | 250 ± 20 | 230 ± 18 | 200 ± 15 | Decrease |
| Action Potential Threshold (mV) | -50 ± 1.5 | -48 ± 1.2 | -45 ± 1.8 | Depolarization |
| Action Potential Firing Rate (Hz) | 15 ± 3 | 10 ± 2 | 5 ± 1 | Decrease |
Table 2: Effects of this compound on Synaptic Transmission
| Parameter | Control | This compound (1 µM) | This compound (10 µM) | Expected Outcome |
| Excitatory Postsynaptic Current (EPSC) Amplitude (pA) | ||||
| - AMPA Receptor-mediated | 100 ± 10 | 80 ± 8 | 60 ± 5 | Decrease |
| - NMDA Receptor-mediated | 50 ± 5 | 35 ± 4 | 20 ± 3 | Decrease |
| Inhibitory Postsynaptic Current (IPSC) Amplitude (pA) | ||||
| - GABAA Receptor-mediated | 80 ± 7 | 95 ± 8 | 110 ± 10 | Increase |
| Paired-Pulse Ratio (PPR) | 1.5 ± 0.1 | 1.8 ± 0.15 | 2.2 ± 0.2 | Increase (suggests presynaptic mechanism) |
Table 3: Effects of this compound on Voltage-Gated Ion Channels
| Ion Channel | Parameter | Control | This compound (10 µM) | Expected Outcome |
| Voltage-Gated Sodium Channels (Nav) | Peak Current (pA) | -2000 ± 200 | -1500 ± 150 | Inhibition |
| V0.5 of Inactivation (mV) | -80 ± 2 | -85 ± 2.5 | Hyperpolarizing shift | |
| Voltage-Gated Potassium Channels (Kv) | Peak Current (pA) | 1500 ± 150 | 1800 ± 180 | Potentiation |
| V0.5 of Activation (mV) | -20 ± 1.5 | -25 ± 1.8 | Hyperpolarizing shift | |
| Voltage-Gated Calcium Channels (Cav) | Peak Current (pA) | -500 ± 50 | -300 ± 30 | Inhibition |
Experimental Protocols
The following are detailed protocols for key electrophysiological experiments to characterize the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording in Neuronal Cultures or Brain Slices
This protocol is designed to measure the effects of this compound on intrinsic neuronal properties and synaptic currents.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF) or external recording solution.
-
Internal patch pipette solution.
-
This compound stock solution (in DMSO) and working solutions.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Experimental Workflow:
Caption: Workflow for whole-cell patch-clamp recording.
Methodology:
-
Preparation: Prepare neuronal cultures or acute brain slices according to standard laboratory protocols.
-
Solution Preparation: Prepare aCSF and internal solution. Prepare stock solutions of this compound in DMSO and dilute to final concentrations in aCSF just before use. Ensure the final DMSO concentration is below 0.1%.
-
Recording:
-
Transfer the culture dish or brain slice to the recording chamber and perfuse with oxygenated aCSF.
-
Pull patch pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Approach a neuron under visual guidance and establish a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
To measure intrinsic properties: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure resting membrane potential, input resistance, and action potential firing characteristics.
-
To measure synaptic currents: In voltage-clamp mode, hold the neuron at -70 mV to record EPSCs and at 0 mV to record IPSCs. Evoke synaptic currents using a stimulating electrode placed nearby.
-
-
Drug Application:
-
Record stable baseline activity for 5-10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record for 10-15 minutes during drug application.
-
Perform a washout with control aCSF and record for another 10-15 minutes to assess reversibility.
-
-
Data Analysis: Analyze the recorded data to quantify changes in the parameters listed in Tables 1 and 2.
Protocol 2: Field Potential Recording in Brain Slices
This technique is useful for assessing the effects of this compound on synaptic plasticity, such as long-term potentiation (LTP).
Materials:
-
Acute brain slices (e.g., hippocampal slices).
-
Field potential recording setup.
-
aCSF, this compound solutions.
-
Stimulating and recording electrodes.
Experimental Workflow:
Caption: Workflow for field potential recording and LTP induction.
Methodology:
-
Preparation: Prepare acute hippocampal slices (300-400 µm thick).
-
Recording Setup: Place the slice in the recording chamber. Position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
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Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) at a low frequency (e.g., 0.05 Hz) and record a stable baseline for at least 20 minutes.
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Drug Application: Perfuse the slice with this compound for 20-30 minutes prior to LTP induction.
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LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
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Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after LTP induction.
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Data Analysis: Measure the slope of the fEPSP and plot it over time. Compare the magnitude of potentiation between control and this compound-treated slices.
Protocol 3: Voltage-Clamp Analysis of Specific Ion Channels in a Heterologous Expression System
This protocol allows for the direct investigation of this compound's effects on specific voltage-gated ion channels.
Materials:
-
Cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the ion channel of interest (e.g., Nav1.2, Kv7.2/7.3, Cav2.2).
-
Appropriate external and internal recording solutions for the specific ion channel.
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This compound solutions.
-
Patch-clamp rig.
Methodology:
-
Cell Culture: Culture the cells expressing the ion channel of interest.
-
Recording:
-
Perform whole-cell voltage-clamp recordings as described in Protocol 1.
-
Use specific voltage protocols to elicit and measure the currents from the ion channel of interest. For example, a series of depolarizing steps from a holding potential of -100 mV can be used to activate voltage-gated sodium or calcium channels.
-
-
Drug Application: Apply this compound via bath perfusion and measure the changes in current amplitude, kinetics, and voltage-dependence of activation and inactivation.
-
Data Analysis: Construct concentration-response curves to determine the IC50 or EC50 of this compound for the specific ion channel. Analyze shifts in the voltage-dependence of channel gating.
Conclusion
The provided application notes and protocols offer a structured approach to delineating the electrophysiological profile of this compound. By systematically investigating its effects on neuronal excitability, synaptic transmission, and specific ion channels, researchers can gain a deeper understanding of its therapeutic potential for neurological disorders characterized by excitotoxicity and neuronal hyperexcitability. The integration of these electrophysiological data with existing biochemical and cellular findings will be crucial for the comprehensive characterization of this compound's mechanism of action and its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Cannabispirenone A Solubility for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabispirenone A. Our goal is to help you overcome solubility challenges to ensure reliable and reproducible results in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
This compound is a non-cannabinoid phenol found in Cannabis sativa.[1] It is classified as an indane, a class of organic compounds containing a cyclopentane fused to a benzene ring.[2] For in vitro studies, its poor aqueous solubility presents a significant challenge. This compound is a hydrophobic molecule, meaning it does not readily dissolve in water-based cell culture media.[1][2] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the key chemical properties of this compound that influence its solubility?
Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₃ | [3] |
| Molecular Weight | 244.28 g/mol | [3] |
| Water Solubility | 0.046 g/L | [2] |
| logP | 2.8 - 2.85 | [2] |
| pKa (Strongest Acidic) | 9.33 | [2] |
| pKa (Strongest Basic) | -4.7 | [2] |
The low water solubility and a logP value indicative of lipophilicity are the primary drivers of its poor solubility in aqueous solutions.[2]
Q3: What are the initial recommended solvents for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, the initial solvent of choice is typically a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating a concentrated stock solution.[4][5] Ethanol can also be considered.[5] It is crucial to start with a high-concentration stock solution in 100% organic solvent, which can then be serially diluted into your aqueous cell culture medium.
Q4: My this compound precipitates out of solution when I dilute the DMSO stock in my cell culture media. What can I do?
This is a common issue when working with hydrophobic compounds.[4] Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[6]
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.[6]
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Vortexing and Warming: After diluting the stock solution, vortex the mixture thoroughly.[4] Gentle warming of the solution to 37°C in a water bath can also aid in dissolution.[4]
-
Sonication: Brief sonication can help to break up any precipitate and facilitate dissolution.[4]
-
Use of a Carrier: Consider the use of a carrier protein like bovine serum albumin (BSA) in your culture medium, which can help to keep hydrophobic compounds in solution.
Troubleshooting Guide
This guide addresses specific problems you may encounter when preparing this compound for your experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume. Inadequate mixing. Compound purity issues. | Increase the solvent volume to lower the concentration. Vortex vigorously and/or sonicate briefly.[4] Gentle warming to 37°C may also help.[4] If the issue persists, consider verifying the purity of your compound. |
| A precipitate forms immediately upon dilution of the stock solution into aqueous media. | The compound has "crashed out" of solution due to the rapid change in solvent polarity. The final concentration in the aqueous medium is above its solubility limit. | Perform serial dilutions.[6] Add the stock solution to the media dropwise while vortexing. Pre-warm the aqueous medium to 37°C before adding the stock solution.[4] |
| The solution appears cloudy or contains visible particles after dilution. | Incomplete dissolution or formation of micro-precipitates. | Vortex the solution for a longer duration.[4] Use a brief sonication step.[4] Filter the final solution through a sterile 0.22 µm syringe filter to remove any undissolved particles that could interfere with your assay. |
| Inconsistent results between experiments. | Variability in the preparation of the dosing solution. Degradation of the compound. | Standardize your solubilization protocol. Prepare fresh dilutions for each experiment from a stable stock solution. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weighing: Accurately weigh out 2.44 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath sonicator.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO or your cell culture medium.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.
-
Final Mixing: Vortex the final solution for 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If present, refer to the troubleshooting guide.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Recent research has shown that this compound exhibits neuroprotective effects against NMDA-induced excitotoxicity.[7][8] This protection may be mediated through the cannabinoid receptor 1 (CB1R) signaling pathway, leading to a decrease in reactive oxygen species (ROS) production, lipid peroxidation, and intracellular calcium levels.[7][8]
References
- 1. Cannabis Compound Database: Showing Compound Card for Cannabispirenone-B (CDB000759) [cannabisdatabase.ca]
- 2. PhytoBank: Showing Cannabispirenon (PHY0044425) [phytobank.ca]
- 3. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cbdworldnews.com [cbdworldnews.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Cannabispirenone A in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common challenges encountered when quantifying Cannabispirenone A in complex mixtures. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
Quantifying this compound, a spiro-indane derivative found in Cannabis sativa, presents several analytical challenges. Due to its unique structure compared to major cannabinoids like THC and CBD, it can exhibit different chromatographic behavior and mass spectrometric fragmentation. Key challenges include:
-
Matrix Effects: Complex sample matrices, such as botanical extracts, biological fluids, and edibles, contain numerous compounds that can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.
-
Lack of Certified Reference Materials: The limited commercial availability of high-purity certified reference materials (CRMs) for this compound can hinder accurate calibration and method validation.
-
Co-elution with Isomers or Structurally Similar Compounds: The complex nature of cannabis extracts means there is a risk of co-eluting compounds with similar polarity, which can interfere with accurate peak integration and quantification.
-
Extraction Efficiency and Recovery: As a non-polar compound, the efficiency of extracting this compound from various matrices can differ, requiring careful optimization of extraction solvents and techniques to ensure consistent and high recovery rates.
-
Stability: Like other cannabinoids, this compound may be susceptible to degradation under certain conditions of light, heat, and pH, which can lead to lower measured concentrations if samples are not handled and stored properly.
Q2: Which analytical technique is most suitable for the quantification of this compound?
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most suitable technique for the quantification of this compound in complex mixtures.[1][2] This method offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from a complex background matrix. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used; however, it may require derivatization to improve the volatility and thermal stability of the molecule.[3]
Q3: How can I minimize matrix effects when analyzing this compound?
Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering compounds.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in instrument response.
-
Chromatographic Separation: Optimize the HPLC method to achieve good separation of this compound from co-eluting matrix components.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or dilute the sample. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase. |
| Secondary Interactions with Column | The spiro structure might interact with residual silanols on the column. Try a different column chemistry (e.g., end-capped C18) or add a small amount of a competitive amine to the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 2: Inconsistent or Low Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent. Given its non-polar nature, a mixture of a non-polar and a moderately polar solvent might be effective. Experiment with different solvent ratios. |
| Analyte Adsorption to Labware | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Sample Degradation | Protect samples from light and heat. Analyze samples as quickly as possible after extraction. |
| pH of Extraction Solvent | The phenolic hydroxyl group on this compound means its charge state can be affected by pH. Ensure the pH of the extraction solvent is optimized for neutral form to maximize extraction into organic solvents. |
Issue 3: High Signal Suppression or Enhancement in MS Detection
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve chromatographic separation by adjusting the gradient profile or changing the mobile phase composition. |
| Insufficient Sample Clean-up | Refine the SPE or LLE protocol. Consider a multi-step clean-up for very complex matrices. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. |
Quantitative Data Summary
Disclaimer: The following tables present hypothetical yet realistic quantitative data for illustrative purposes, as validated and published data for the quantification of this compound is scarce.
Table 1: Illustrative HPLC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | -10% to +10% |
Table 2: Illustrative Recovery and Matrix Effect Data in Different Matrices
| Matrix | Extraction Recovery (%) | Matrix Effect (%) |
| Cannabis Flower Extract (Ethanol) | 85 ± 5 | -25 ± 8 |
| Human Plasma | 92 ± 7 | -15 ± 6 |
| Edible (Chocolate) | 78 ± 10 | -40 ± 12 |
Experimental Protocols
Protocol: Quantification of this compound in Cannabis Flower Extract by HPLC-MS/MS
-
Sample Preparation and Extraction:
-
Homogenize 1 gram of dried cannabis flower.
-
To 100 mg of the homogenized sample, add 10 mL of a 9:1 (v/v) mixture of methanol and chloroform.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.
-
Dilute the filtered extract 1:100 with the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 257.1
-
Product Ion (Q3) for Quantification: m/z 189.1
-
Product Ion (Q3) for Confirmation: m/z 161.1
-
-
-
Quantification:
-
Construct a calibration curve using a certified reference standard of this compound.
-
Use a suitable internal standard (ideally, isotope-labeled this compound) to correct for matrix effects and procedural losses.
-
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Diagram illustrating the concept of matrix effects in MS.
References
Optimizing dosage and incubation times for Cannabispirenone A experiments
Welcome to the technical support center for Cannabispirenone A experimental optimization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound, with a focus on dosage, incubation times, and cellular effects.
Q1: What is a good starting concentration range for this compound in cell culture experiments?
A1: For initial experiments, a concentration range of 1 µM to 20 µM is recommended. A study on Neuro 2a neuroblastoma cells demonstrated significant neuroprotective effects within this range, with cell death reversal observed at 1, 5, 10, and 20 µM.[1] For anticancer studies, a broader range might be explored, as other cannabinoids like THC and CBD have shown effects in various cancer cell lines at concentrations up to 50 µg/mL.[2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How long should I incubate my cells with this compound?
A2: Incubation time is highly dependent on the experimental goal.
-
Pre-treatment for protective effects: In neuroprotection studies, a 24-hour pre-incubation with this compound prior to inducing cellular stress (e.g., NMDA exposure) has been shown to be effective.[1]
-
Cytotoxicity/Apoptosis assays: For assessing cell viability or inducing apoptosis, incubation times of 24 to 72 hours are commonly used for cannabinoids in cancer cell lines.[3][4]
-
Signaling pathway analysis: To observe changes in protein phosphorylation or gene expression, shorter incubation times may be sufficient. These can range from 30 minutes to a few hours, depending on the specific pathway being investigated.[5]
Q3: Which cell lines are suitable for this compound research?
A3: The choice of cell line should be guided by your research question.
-
Neuroprotection/Neuroinflammation: Differentiated Neuro 2a (N2a) cells are a confirmed model where this compound has shown efficacy.[1] Microglial cell lines like BV-2 could also be used to study anti-inflammatory effects in the central nervous system.[6]
-
Anticancer Studies: While specific data for this compound is limited, various cancer cell lines have been used for other cannabinoids, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U87-MG, T98G), and colorectal cancer (HT-29).[3][4][7][8]
-
Anti-inflammatory Studies: Macrophage cell lines such as RAW 264.7 are commonly used to study general anti-inflammatory effects.[9][10]
Q4: What are the known signaling pathways modulated by this compound?
A4: Research has shown that this compound exerts its neuroprotective effects by modulating several key signaling pathways. It has been observed to increase the expression of cannabinoid receptor 1 (CB1R), NRF-2, p-PI3K, and p-Akt, while decreasing the expression of p-Erk1/2.[1] Cannabinoids, in general, are known to influence a wide array of pathways, including PI3K/Akt/mTOR, MAPK/ERK, and NF-κB, which are involved in processes like cell survival, apoptosis, and inflammation.[7][11][12]
Data Summary Tables
The following tables summarize recommended starting points for dosage and incubation times based on published data for this compound and other cannabinoids.
Table 1: Recommended Dosage Ranges for this compound and Other Cannabinoids
| Compound | Application | Cell Line Example | Effective Concentration Range | Reference |
| This compound | Neuroprotection | Neuro 2a | 1 - 20 µM | [1] |
| THC | Anticancer | Glioma cells | ~3 µM | [13] |
| CBD | Anticancer | Breast Cancer Cells | IC50: ~9.0 µM | [4] |
| CBD | Anti-inflammatory | RAW 264.7 Macrophages | 1.25 - 5 µM | [10] |
| THC & CBD | Anti-inflammatory | RAW 264.7 Macrophages | 2 - 25 µg/mL | [14] |
Table 2: Recommended Incubation Times for Different Experimental Assays
| Experimental Assay | Objective | Recommended Incubation Time | Reference |
| Pre-treatment | Assess protective effects against a subsequent stressor | 24 hours | [1] |
| Cell Viability (MTT/XTT) | Determine cytotoxicity or effects on cell proliferation | 24 - 72 hours | [2][3] |
| Apoptosis Assay (Annexin V) | Measure induction of programmed cell death | 5 - 24 hours | [5] |
| Western Blot (Phospho-proteins) | Analyze rapid signaling events | 3 hours | [5] |
| Cytokine Release Assay | Measure changes in inflammatory mediator secretion | 18 - 24 hours | [2][10] |
| Nitric Oxide (NO) Assay | Assess anti-inflammatory effects in macrophages | 18 hours | [10] |
Visualized Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to this compound research.
References
- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genesispub.org [genesispub.org]
- 5. Dose‐Dependent Cannabidiol‐Induced Elevation of Intracellular Calcium and Apoptosis in Human Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoids Δ9-Tetrahydrocannabinol and Cannabidiol Differentially Inhibit the Lipopolysaccharide-activated NF-κB and Interferon-β/STAT Proinflammatory Pathways in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism of Cannabinoids in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opus.uleth.ca [opus.uleth.ca]
- 9. realmofcaring.org [realmofcaring.org]
- 10. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 14. onlinescientificsresearch.com [onlinescientificsresearch.com]
Troubleshooting unexpected results in Cannabispirenone A neuroprotective assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cannabispirenone A in neuroprotective assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My control cells (vehicle-treated) are showing high levels of cell death in the MTT assay. What could be the cause?
A1: High background cell death in control wells can stem from several factors. Firstly, ensure your Neuro-2a (N2a) cells are healthy and not compromised before starting the experiment. Contamination, particularly by mycoplasma, can affect cell viability.[1][2][3][4] Secondly, the solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration in your vehicle control. It is crucial to keep the final solvent concentration consistent across all wells and typically below 0.1%.[5] Lastly, issues with cell culture conditions such as over-confluency, nutrient depletion in the media, or improper CO2 and temperature levels can lead to cell stress and death.[6]
Q2: I am observing high background absorbance in my LDH cytotoxicity assay. How can I troubleshoot this?
A2: High background in an LDH assay often originates from the culture medium itself, as animal sera contain endogenous LDH.[7] To mitigate this, consider reducing the serum concentration in your medium to 1-5% during the assay.[7] Another cause can be excessive cell handling during plating, leading to premature cell lysis.[7] Ensure gentle pipetting and handling of the cell suspension. Finally, make sure to use appropriate controls, including a medium-only background control, to subtract any non-specific absorbance.
Q3: My reactive oxygen species (ROS) measurements are inconsistent and not reproducible. What are the common pitfalls?
A3: Measuring ROS can be challenging due to their short half-lives and high reactivity.[8][9] Inconsistent results can arise from several sources. The fluorescent probes used for ROS detection, such as H2DCFDA, can be sensitive to light and may auto-oxidize, leading to high background fluorescence. It's important to prepare these reagents fresh and protect them from light. Additionally, the concentration of the probe itself can interfere with cellular function, so it's crucial to use the lowest effective concentration.[10] The oxygen levels in your incubator can also affect ROS production; physiological oxygen concentrations are much lower than atmospheric levels and maintaining them can improve reproducibility.[9]
Q4: I am seeing unexpected artifacts in my intracellular calcium imaging experiments. What could be the source?
A4: Calcium imaging is susceptible to several artifacts. Motion artifacts, especially in live-animal imaging, can be a significant issue, although less so in cell culture.[11][12] In cell-based assays, uneven loading of calcium-sensitive dyes can lead to heterogeneous fluorescence signals that are not representative of true calcium changes. Ensure a consistent and even loading procedure. Phototoxicity and photobleaching from excessive laser power or exposure time can damage cells and reduce the fluorescent signal over time.[10] It is also important to be aware that some imaging protocols themselves can induce spurious results.[13]
Q5: this compound is not showing a neuroprotective effect in my NMDA-induced excitotoxicity model. What should I check?
A5: If this compound is not demonstrating the expected neuroprotective effect, several factors in your experimental setup could be at play. First, verify the potency and activity of your NMDA. The concentration and exposure time of NMDA are critical for inducing a consistent level of excitotoxicity. Variability in NMDA receptor expression on the cells can also lead to inconsistent results.[14] Second, cannabinoids, including this compound, can have low aqueous solubility.[15][16][17] Ensure that the compound is fully solubilized in your stock solution and does not precipitate upon dilution into the aqueous culture medium. Finally, the timing of this compound pre-treatment before NMDA exposure is crucial for observing a protective effect. This timing may need to be optimized for your specific experimental conditions.
Troubleshooting Guides
MTT Assay for Cell Viability
| Problem | Potential Cause | Recommended Solution |
| No purple formazan crystals in any wells | Cells are dead or dying before the addition of MTT. | Check cell health before starting the experiment. Ensure the solvent concentration in the vehicle control is not toxic. Optimize cell seeding density.[6] |
| MTT reagent is old or degraded. | Prepare fresh MTT solution (5 mg/mL in PBS) and filter sterilize.[18] | |
| Low absorbance values | Insufficient cell number. | Optimize the initial cell seeding density to ensure a sufficient number of viable cells at the end of the experiment. |
| Incomplete dissolution of formazan crystals. | Increase shaking time after adding the solubilization solvent (e.g., DMSO) or gently pipette to ensure complete dissolution.[18] | |
| High background in cell-free wells | Contamination of the culture medium. | Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step.[19] |
| Phenol red in the medium is interfering with the reading. | Use a medium without phenol red or use a plate reader that can subtract the background absorbance at a different wavelength. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting when seeding cells into the 96-well plate. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS. |
LDH Assay for Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High spontaneous LDH release in control wells | Over-vigorous pipetting during cell plating. | Handle cell suspensions gently to avoid premature cell lysis.[7] |
| Too high cell density. | Determine the optimal cell number for your assay to avoid overcrowding and spontaneous cell death.[7] | |
| High background in medium-only wells | Endogenous LDH activity from serum in the culture medium. | Reduce the serum concentration to 1-5% or use a serum-free medium for the assay.[7] |
| Low experimental absorbance values | Low cell density. | Repeat the experiment with a higher initial cell seeding density.[7] |
| Insufficient incubation time for LDH release. | Optimize the incubation time after treatment to allow for sufficient LDH release from damaged cells. | |
| Variability between replicate wells | Incomplete cell lysis in the maximum LDH release control wells. | Ensure complete lysis of cells in the positive control wells by using the provided lysis buffer and allowing sufficient incubation time. |
| Air bubbles in the wells. | Be careful not to introduce air bubbles when adding reagents, as they can interfere with the absorbance reading. |
Experimental Protocols
Neuro-2a Cell Culture and Differentiation
-
Cell Culture: Culture Neuro-2a (N2a) cells in Eagle’s Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a 0.25% Trypsin-EDTA solution.[20] Neutralize the trypsin with complete medium and centrifuge the cells. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
-
Differentiation: For neuroprotective assays, differentiate the N2a cells to a more neuron-like phenotype. Plate the cells at a suitable density and, after 24 hours, replace the medium with a differentiation medium containing 1% FBS and 20 µM retinoic acid.[21] Incubate for 48-72 hours to induce differentiation.
NMDA-Induced Excitotoxicity Assay
-
Cell Plating: Seed differentiated N2a cells in 96-well plates at an optimized density.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a culture medium to the desired final concentrations. Remove the differentiation medium from the cells and add the medium containing this compound. Incubate for a predetermined pre-treatment time (e.g., 2-4 hours).
-
NMDA Exposure: Prepare a stock solution of N-methyl-D-aspartate (NMDA) in water or a suitable buffer. After the pre-treatment period, add NMDA to the wells to achieve the final excitotoxic concentration (e.g., 100-500 µM).
-
Incubation: Incubate the cells with NMDA for the desired duration (e.g., 2-24 hours).
-
Endpoint Assays: Following the incubation, proceed with cell viability (MTT) or cytotoxicity (LDH) assays to assess the neuroprotective effects of this compound.
Visualizations
Caption: Troubleshooting workflow for unexpected results.
Caption: General experimental workflow.
Caption: Signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay is not working - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 12. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 14. mdpi.com [mdpi.com]
- 15. pharmtech.com [pharmtech.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Promising Nanocarriers to Enhance Solubility and Bioavailability of Cannabidiol for a Plethora of Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. Neuro-2a cell culture (Neuro 2a, N2a) [protocols.io]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Cannabispirenone A in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Cannabispirenone A in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure the integrity and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent experimental outcomes are a primary indicator of compound instability in cell culture media. This compound, as a phenolic spiro-compound, may be susceptible to degradation under typical cell culture conditions (37°C, 5% CO₂), leading to a decrease in the effective concentration of the parent compound and the potential formation of degradation products with different biological activities.
Q2: What are the potential causes of this compound degradation in my cell culture medium?
A2: Several factors can contribute to the degradation of this compound:
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pH of the Medium: The pH of standard cell culture media (typically 7.2-7.4) can influence the stability of phenolic compounds. Some cannabinoids have shown degradation under both acidic and basic conditions.[1][2]
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Oxidation: this compound possesses antioxidative properties, suggesting it is prone to oxidation.[3] Components in the media or cellular metabolic processes can generate reactive oxygen species (ROS), leading to oxidative degradation.[4]
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Light Exposure: Similar to other cannabinoids, prolonged exposure to light, especially UV light, can induce degradation.[2]
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Temperature: Incubation at 37°C can accelerate the degradation process compared to storage at lower temperatures.
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Media Components: Certain components within the cell culture medium, such as metal ions or reactive species, can catalyze degradation reactions.[4]
Q3: How can I determine if this compound is degrading in my cell culture medium?
A3: The most reliable way to assess stability is to quantify the concentration of this compound over time. This can be achieved by incubating the compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO₂) in the absence of cells. Aliquots of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the peak area corresponding to this compound over time indicates instability.[5][6]
Q4: What immediate steps can I take to minimize the instability of this compound in my experiments?
A4: To mitigate degradation, consider the following immediate actions:
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Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and make fresh dilutions in the cell culture medium immediately before each experiment.[5]
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Minimize Light Exposure: Protect your stock solutions, working solutions, and cell culture plates from light by using amber vials and minimizing exposure to ambient light.[2]
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Control Temperature Exposure: While cell culture experiments require incubation at 37°C, minimize the time your compound spends at this temperature before being added to the cells.[5]
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Use Serum-Free Media (if applicable): If your experimental design and cell line permit, using serum-free media can sometimes reduce enzymatic degradation.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the instability of this compound in your cell culture experiments.
Problem: Inconsistent or lower-than-expected biological activity of this compound.
| Potential Cause | Suggested Solution |
| Degradation of this compound in cell culture medium. | 1. Perform a stability study: Follow the "Protocol for Assessing this compound Stability in Cell Culture Media" outlined below to quantify the rate of degradation. 2. Implement stabilization strategies: Based on the stability data, consider adding antioxidants or using cyclodextrins as described in the "Experimental Protocols" section. |
| Precipitation of this compound due to poor solubility. | 1. Visually inspect your culture wells: Look for any signs of precipitation after adding the compound to the medium. 2. Determine the solubility limit: Prepare serial dilutions of this compound in your cell culture medium and observe the concentration at which precipitation occurs. 3. Use a solubilizing agent: Consider using cyclodextrins to enhance the aqueous solubility of this compound. Refer to the "Protocol for Preparing this compound-Cyclodextrin Inclusion Complexes". |
| Adsorption to plasticware. | 1. Use low-binding plates and tubes: This can minimize the loss of the compound due to adsorption to plastic surfaces. 2. Pre-condition plates: Incubate the plates with a blocking agent like bovine serum albumin (BSA) before adding your compound. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC-UV
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experimental timeframe.
Materials:
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This compound
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Anhydrous DMSO
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
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Sterile, amber microcentrifuge tubes
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Incubator (37°C, 5% CO₂)
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HPLC system with a UV detector and a C18 column
Procedure:
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Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the working solution: Dilute the stock solution in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
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Incubation: Aliquot the working solution into sterile, amber microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Place the tubes in a 37°C, 5% CO₂ incubator.
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Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C until analysis. The T=0 sample should be frozen immediately after preparation.
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HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any debris.
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Inject an equal volume of the supernatant from each time point onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the elution of this compound at its maximum absorbance wavelength (λmax).
-
-
Data Analysis:
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Integrate the peak area of the this compound peak at each time point.
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Normalize the peak areas to the peak area at T=0 to determine the percentage of this compound remaining.
-
Plot the percentage of remaining this compound against time.
-
Data Presentation:
| Time (hours) | Peak Area (arbitrary units) | % this compound Remaining |
| 0 | e.g., 1,000,000 | 100% |
| 2 | e.g., 950,000 | 95% |
| 4 | e.g., 880,000 | 88% |
| 8 | e.g., 750,000 | 75% |
| 24 | e.g., 400,000 | 40% |
| 48 | e.g., 150,000 | 15% |
Protocol 2: Enhancing this compound Stability with Antioxidants
Objective: To mitigate the oxidative degradation of this compound in cell culture media.
Materials:
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This compound stock solution (in DMSO)
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Your complete cell culture medium
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Antioxidant stock solutions (e.g., 100 mM Ascorbic Acid in sterile water, 100 mM α-Tocopherol in ethanol)
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Materials for the stability assessment protocol (Protocol 1)
Procedure:
-
Determine the optimal antioxidant concentration: Perform a dose-response experiment to determine the highest non-toxic concentration of the chosen antioxidant(s) on your cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Prepare test media: Supplement your complete cell culture medium with the non-toxic concentration of the antioxidant(s).
-
Perform a stability study: Repeat the "Protocol for Assessing this compound Stability in Cell Culture Media" (Protocol 1) using the antioxidant-supplemented medium.
-
Compare the results: Analyze the stability of this compound in the presence and absence of the antioxidant to determine its effectiveness.
Data Presentation:
| Time (hours) | % Remaining (No Antioxidant) | % Remaining (with Ascorbic Acid) | % Remaining (with α-Tocopherol) |
| 0 | 100% | 100% | 100% |
| 8 | 75% | 90% | 92% |
| 24 | 40% | 75% | 80% |
| 48 | 15% | 50% | 60% |
Protocol 3: Preparing this compound-Cyclodextrin Inclusion Complexes
Objective: To enhance the solubility and stability of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
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This compound
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β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Ethanol or another suitable organic solvent
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Deionized water
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Magnetic stirrer and heating plate
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Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination: A common starting molar ratio for cannabinoid to cyclodextrin is 1:2.[7]
-
Dissolution:
-
Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be required to aid dissolution.
-
Dissolve this compound in a minimal amount of ethanol.
-
-
Complexation:
-
Slowly add the this compound solution to the cyclodextrin solution while continuously stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours. The solution may become clear as the complex forms.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.
-
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stability Assessment: The stability of the complex in cell culture media can be assessed using Protocol 1.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Caption: Impact of degradation on signaling pathways.
References
- 1. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 2. broughton-group.com [broughton-group.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Cannabispirenone A samples
This technical support center provides guidance on the best practices for the long-term storage of Cannabispirenone A samples to ensure their stability and integrity for research and drug development purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound samples at or below -20°C in a freezer. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. These conditions help to minimize degradation.[1][2]
Q2: How should I store this compound solutions?
Solutions of this compound should be stored in airtight, amber glass vials to protect them from light and air.[3][4] Exposure to light is a significant factor in the degradation of cannabinoids.[4] Air oxidation can also lead to losses, so minimizing headspace in the vial is recommended.[4]
Q3: What solvent should I use to dissolve this compound for storage?
Q4: How can I prevent the degradation of my this compound samples?
To prevent degradation, it is crucial to protect the samples from three primary factors: light, oxygen, and high temperatures.[3][5] Store samples in the dark, in airtight containers, and at low temperatures.[3][4] For highly sensitive experiments, flushing the container with an inert gas like nitrogen or argon before sealing can help displace oxygen.
Q5: What are the potential degradation products of this compound?
The specific degradation pathways of this compound are not well-documented. However, like other cannabinoids, it may be susceptible to oxidation and isomerization.[6] For instance, THC is known to degrade into cannabinol (CBN) through oxidation and light exposure.[5][7]
Q6: How long can I store this compound samples?
With optimal storage conditions (frozen, in the dark, in an airtight container), cannabinoids can be reasonably stable for 1 to 2 years.[4] However, it is best practice to periodically re-analyze the purity of long-term stored samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent experimental results. | Sample degradation due to improper storage. | 1. Review your storage conditions. Ensure samples are stored at ≤ -20°C, protected from light, and in airtight containers. 2. Perform a purity analysis (e.g., via HPLC) on your stored sample to check for degradation products. 3. If degradation is confirmed, discard the old sample and use a fresh, properly stored sample for your experiments. |
| Visible changes in the sample (e.g., color change). | Oxidation or contamination. | 1. Discard the sample. Visible changes often indicate significant degradation. 2. When preparing new samples, ensure you are using high-purity solvents and clean labware. 3. Consider flushing the storage vial with an inert gas before sealing to minimize oxidation. |
| Precipitate formation in a stored solution. | The solvent may have evaporated, or the compound has low solubility at the storage temperature. | 1. Allow the sample to slowly warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it could be a sign of degradation or contamination. A purity analysis is recommended. 3. Ensure your storage containers are properly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
This protocol outlines a method for evaluating the stability of this compound under different storage conditions.
1. Materials:
- Pure this compound sample
- High-purity solvent (e.g., ethanol or methanol)
- Amber glass vials with airtight caps
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
- Pipettes and other standard laboratory glassware
- Storage environments: -20°C freezer, 4°C refrigerator, room temperature (20-25°C) benchtop exposed to ambient light.
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into multiple amber glass vials, ensuring each vial has the same volume.
- Prepare several vials for each storage condition to be tested.
- Initial Analysis (Time Zero):
- Immediately analyze three of the freshly prepared vials using a validated HPLC method to determine the initial purity and concentration of this compound. This will serve as your baseline data.
- Storage:
- Place the aliquoted vials in the different storage conditions:
- Group A: -20°C freezer
- Group B: 4°C refrigerator
- Group C: Room temperature (dark)
- Group D: Room temperature (exposed to ambient light)
- Time-Point Analysis:
- At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve three vials from each storage condition.
- Allow the vials to equilibrate to room temperature.
- Analyze the samples by HPLC using the same method as the initial analysis.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point for each storage condition relative to the time-zero measurement.
- Monitor for the appearance of new peaks in the chromatogram, which may indicate degradation products.
Table 1: Hypothetical Stability Data for this compound
| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months | 24 Months |
| -20°C, Dark, Airtight | 99.8% | 99.5% | 99.1% | 98.5% | 97.2% |
| 4°C, Dark, Airtight | 99.2% | 98.1% | 96.5% | 93.2% | 88.1% |
| Room Temp, Dark, Airtight | 97.5% | 92.3% | 85.1% | 72.4% | 55.9% |
| Room Temp, Light, Airtight | 90.1% | 75.6% | 58.2% | 35.8% | 15.3% |
| Note: This table presents hypothetical data for illustrative purposes. |
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Improved Long-Term Preservation of Cannabis Inflorescence by Utilizing Integrated Pre-Harvest Hexanoic Acid Treatment and Optimal Post-Harvest Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 4. The stability of cannabis and its preparations on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broughton-group.com [broughton-group.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
Minimizing off-target effects of Cannabispirenone A in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Cannabispirenone A in cellular models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death or Toxicity | 1. Off-target effects: this compound may be interacting with unintended cellular targets, leading to cytotoxicity. 2. High Compound Concentration: The concentration of this compound used may be too high, causing general cellular stress. 3. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a dose-response curve: Determine the optimal concentration that elicits the desired on-target effect without significant cell death. 2. Conduct off-target profiling: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays to identify unintended binding partners. 3. Use a structurally unrelated CB1 agonist: If a different CB1 agonist produces the same phenotype, it strengthens the evidence for an on-target effect. 4. Control for solvent effects: Ensure the final solvent concentration is consistent across all treatments and is below the toxic threshold for your cell line. |
| High Background Signal in Reporter Assays | 1. Direct effect on reporter protein: this compound might be directly activating or inhibiting the reporter enzyme (e.g., luciferase). 2. Interference with detection reagents: The compound may be autofluorescent or interfere with the substrate of the reporter assay. | 1. Use a control vector: Transfect cells with a reporter vector lacking the specific response element to see if the compound affects the reporter directly. 2. Switch reporter systems: If using a luciferase-based assay, consider switching to a fluorescent protein reporter (e.g., GFP, RFP). 3. Run a compound-only control: Assess the intrinsic fluorescence or luminescence of this compound at the concentrations used in the assay. |
| Inconsistent or Irreproducible Results | 1. Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. 2. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. 3. Mycoplasma contamination: This common contamination can significantly alter cellular physiology and response to treatments. | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles of the compound stock. 2. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 3. Regularly test for mycoplasma: Implement routine screening of cell cultures. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is known to exert neuroprotective effects primarily through its interaction with the endocannabinoid system. It has been shown to increase the expression of cannabinoid receptor 1 (CB1R), which is critical in preventing neurotoxicity.[1][2] This on-target activity leads to the activation of downstream signaling pathways, including the PI3K/Akt and Nrf2 pathways, which are involved in cell survival and antioxidant responses.
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target profiling data for this compound is not widely available, compounds that modulate cannabinoid receptors, particularly synthetic agonists, have been reported to interact with other G protein-coupled receptors (GPCRs).[3][4] Potential off-targets could include chemokine, oxytocin, and histamine receptors, especially at higher concentrations.[3][4] It is crucial for researchers to empirically determine the off-target profile of this compound in their specific cellular model.
Q3: How can I predict potential off-target effects of this compound before starting my experiments?
A3: In silico methods can provide initial predictions of potential off-target interactions.
-
Chemical Similarity Approaches: Utilize databases and software that predict protein targets based on the structural similarity of this compound to compounds with known biological activities.
-
Molecular Docking: Perform virtual screening by docking the structure of this compound against a panel of known protein structures to predict potential binding interactions.
Q4: What is a good starting concentration for this compound in my cellular assay?
A4: Based on published studies, concentrations in the range of 10 µM to 20 µM have been used to observe neuroprotective effects in Neuro 2a cells. However, the optimal concentration is cell-type dependent. It is highly recommended to perform a dose-response experiment to determine the effective concentration range for your specific cellular model while minimizing potential off-target effects and cytotoxicity.
Quantitative Data
Currently, there is limited publicly available data on the specific binding affinities (Ki or IC50 values) of this compound for its primary target (CB1R) and potential off-targets. Researchers are encouraged to perform their own binding assays to determine these values in their experimental systems. A template for presenting such data is provided below.
Table 1: Binding Affinity of this compound for On-Target and Potential Off-Target Receptors
| Target | Assay Type | Cell Line/System | Ki (nM) | IC50 (nM) |
| CB1 Receptor (On-Target) | e.g., Competitive Radioligand Binding | e.g., HEK293 expressing human CB1R | Data to be determined | Data to be determined |
| CB2 Receptor | e.g., Competitive Radioligand Binding | e.g., CHO expressing human CB2R | Data to be determined | Data to be determined |
| Potential Off-Target 1 (e.g., Histamine H1 Receptor) | e.g., β-arrestin recruitment assay | e.g., U2OS expressing human H1R | Data to be determined | Data to be determined |
| Potential Off-Target 2 (e.g., Chemokine CXCR4 Receptor) | e.g., β-arrestin recruitment assay | e.g., HEK293 expressing human CXCR4 | Data to be determined | Data to be determined |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its intracellular targets in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Intracellular Assay
This is a live-cell assay that measures compound binding to a target protein fused with NanoLuc® luciferase.
Methodology:
-
Cell Seeding: Seed cells expressing the NanoLuc®-fused target protein into a white, 96-well assay plate.
-
Compound Addition: Prepare serial dilutions of this compound. Add the diluted compound to the wells.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the target protein to all wells at a fixed concentration.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths. A decrease in the BRET ratio with increasing concentrations of this compound indicates competitive binding to the target protein.
Signaling Pathways
On-Target Signaling of this compound
This compound is proposed to act via the CB1 receptor, leading to the activation of pro-survival and antioxidant pathways.
Hypothetical Off-Target Signaling
This diagram illustrates a hypothetical scenario where this compound, at high concentrations, might interact with an off-target GPCR, leading to unintended cellular effects.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Patch-Clamp Recordings in the Presence of Novel Spiro Compounds
Welcome to the technical support center for researchers utilizing novel spiro compounds in patch-clamp electrophysiology. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the unique challenges of recording ion channel activity in the presence of these complex molecules.
Troubleshooting Guide
Novel spiro compounds can introduce a range of artifacts and challenges in patch-clamp recordings. The following table summarizes common issues, their potential causes related to spiro compounds, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable Gigaseal Formation | - Compound Precipitation: The spiro compound may not be fully dissolved in the external solution, leading to particulate matter interfering with the seal. - Membrane Property Alterations: Lipophilic spiro compounds can intercalate into the cell membrane, altering its fluidity and making seal formation difficult. - Solvent Effects: The solvent used to dissolve the spiro compound (e.g., DMSO) may be at a concentration that affects membrane integrity. | - Solution Preparation: Ensure the spiro compound is fully dissolved. Use sonication or vortexing if necessary. Filter the final external solution containing the compound through a 0.2 µm syringe filter immediately before use. - Solvent Control: Always perform control experiments with the vehicle (solvent) alone at the same final concentration to rule out solvent-induced effects. Keep the final solvent concentration as low as possible (ideally <0.1%). - Pipette Polishing: Fire-polish the pipette tip to ensure a smooth surface, which can improve seal formation. |
| Increased Baseline Noise | - Compound-Induced Channel Gating: The spiro compound may be causing stochastic opening and closing of ion channels, leading to a noisy baseline. - Electrical Interference: Some spiro compounds might possess properties that interfere with the recording electronics, although this is rare. - Incomplete Washout: Residual compound in the perfusion system can cause lingering effects. | - Concentration Optimization: Start with the lowest effective concentration of the spiro compound and perform a dose-response analysis. - Thorough Perfusion: Ensure your perfusion system allows for rapid and complete exchange of solutions. Increase the washout time to ensure complete removal of the compound. - System Check: Verify the grounding and shielding of your patch-clamp setup to minimize external electrical noise. |
| Drifting Holding Current | - Slow-onset Compound Effects: The spiro compound may have a slow binding and/or unbinding kinetic, leading to a gradual change in the holding current as more channels are affected over time. - Membrane Leak: The compound or solvent could be gradually compromising the integrity of the cell membrane or the gigaseal. - Run-down of Channels: The observed drift may be due to the natural run-down of the ion channels being studied, which could be exacerbated by the compound. | - Pre-incubation: Pre-incubate the cells with the spiro compound for a sufficient duration to reach equilibrium before starting the recording. - Monitor Seal Resistance: Continuously monitor the seal resistance throughout the experiment. A significant drop indicates a leak. - Time-matched Controls: Perform time-matched control experiments without the compound to assess the natural run-down of the channels under your recording conditions. |
| Altered Channel Kinetics | - Direct Channel Modulation: Spiro compounds can act as direct modulators of ion channels, affecting their activation, inactivation, or deactivation kinetics. For instance, some spiro compounds like cyclopropyl-spiro-piperidines have been identified as sodium channel blockers.[1] - Indirect Effects: The compound might be affecting intracellular signaling pathways that in turn modulate the ion channel of interest. | - Voltage Protocols: Use a variety of voltage protocols to thoroughly characterize the effects on different channel states (resting, open, inactivated). - State-dependent Block Analysis: Investigate if the compound's effect is state-dependent (i.e., binds preferentially to the open or inactivated state of the channel). - Internal Solution Composition: Be mindful that components of the internal solution can affect signaling pathways.[2][3] |
| Irreversible Effects | - Strong Compound Binding: The spiro compound may bind very tightly to the ion channel or another cellular component, making it difficult to wash out. - Lipophilic Reservoir: Lipophilic compounds can accumulate in the lipid bilayer, creating a reservoir that is slow to wash out. | - Extended Washout: Attempt a much longer washout period. - Use of Albumin: Including bovine serum albumin (BSA) in the washout solution can sometimes help to sequester and remove lipophilic compounds. - Experimental Design: For strongly binding compounds, a within-cell control (before and after application) may not be feasible. In such cases, comparisons should be made between a population of control cells and a population of treated cells. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of a new spiro compound?
A1: The solubility of novel spiro compounds can vary. It is recommended to first try dissolving a small amount in a common solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always filter the stock solution before making final dilutions in your external recording solution.
Q2: What is the best way to apply the spiro compound to the patched cell?
A2: A fast and reliable perfusion system is crucial for applying and washing out compounds.[2] A gravity-fed or a computer-controlled perfusion system with a multi-barrel applicator positioned close to the cell is ideal. This allows for rapid solution exchange and minimizes the volume of compound needed.
Q3: My spiro compound seems to be affecting membrane capacitance. What does this mean?
A3: Lipophilic compounds can enter the cell membrane and alter its electrical properties, including capacitance.[4] This can be a direct effect of the compound on the bilayer or an indication of an interaction with the cell. It's important to measure and report any changes in membrane capacitance and to consider how this might affect your current recordings, particularly the capacitive transients.
Q4: How can I validate that the observed effect is specific to my spiro compound?
A4: To validate the specificity of your compound's effect, you should:
-
Perform dose-response experiments to establish a clear relationship between concentration and effect.
-
Test for reversibility with thorough washout.
-
Use a structurally related but inactive analog of your spiro compound, if available.
-
If you know the target ion channel, test the compound on cells that do not express this channel (e.g., a parental cell line).
Q5: Are there any known signaling pathways affected by spiro compounds that I should be aware of?
A5: The biological activity of spiro compounds is diverse and depends on their specific structure. Some have been investigated for their anticancer properties, suggesting they can interact with various cellular pathways.[3] When working with a novel spiro compound, it is advisable to conduct a literature search for any known biological activities of structurally similar molecules to anticipate potential off-target effects.
Experimental Protocols
Protocol 1: Preparation and Application of a Novel Spiro Compound
-
Stock Solution Preparation:
-
Weigh out a precise amount of the spiro compound.
-
Dissolve in high-purity DMSO to a final concentration of 100 mM.
-
Gently vortex or sonicate until fully dissolved.
-
Filter the stock solution through a 0.2 µm syringe filter.
-
Aliquot into small volumes and store at -80°C.
-
-
Working Solution Preparation:
-
Thaw a fresh aliquot of the stock solution on the day of the experiment.
-
Perform a serial dilution of the stock solution in your standard external recording solution to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all concentrations and in your vehicle control (e.g., 0.1%).
-
Filter the final working solutions through a 0.2 µm syringe filter before adding them to your perfusion system reservoirs.
-
-
Compound Application:
-
Establish a stable whole-cell patch-clamp recording.
-
Record a stable baseline of ion channel activity in the standard external solution.
-
Switch the perfusion to the vehicle control solution and record for a period to ensure the solvent has no effect.
-
Apply the lowest concentration of the spiro compound and record until the effect reaches a steady state.
-
Increase the concentration in a stepwise manner, allowing for a steady-state effect at each concentration.
-
After the highest concentration, switch back to the standard external solution to assess the washout of the compound.
-
Protocol 2: Assessing the State-Dependence of Ion Channel Block
-
Establish a stable whole-cell recording from a cell expressing the ion channel of interest.
-
Resting State Block:
-
Hold the cell at a hyperpolarized potential where the channels are predominantly in the closed (resting) state.
-
Apply the spiro compound for a defined period.
-
Apply a brief depolarizing pulse to open the channels and measure the peak current. Compare this to the peak current elicited before compound application. A reduction in current suggests a block of the resting state.
-
-
Open State Block:
-
Apply a prolonged depolarizing pulse to activate and open the channels.
-
During this pulse, rapidly apply the spiro compound. A rapid decay of the current in the presence of the compound indicates an open-channel block.
-
-
Inactivated State Block:
-
Use a pre-pulse to a depolarized potential to drive a significant fraction of channels into the inactivated state.
-
Apply the spiro compound during this pre-pulse.
-
Test the availability of channels with a subsequent test pulse. A greater reduction in the test pulse current in the presence of the compound suggests it preferentially binds to the inactivated state.
-
Visualizations
Caption: Workflow for testing a novel spiro compound.
Caption: Potential mechanisms of spiro compound action.
References
- 1. Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 3. mdpi.com [mdpi.com]
- 4. A Combined Patch-Clamp and Electrorotation Study of the Voltage- and Frequency-Dependent Membrane Capacitance Caused by Structurally Dissimilar Lipophilic Anions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Cannabispirenone A and Cannabidiol
In the quest for novel therapeutic agents for neurodegenerative diseases, cannabinoids have emerged as promising candidates due to their potent neuroprotective properties. This guide provides a detailed comparison of the neuroprotective efficacy of two such compounds: Cannabispirenone A, a recently isolated spiro-compound from Cannabis sativa, and the well-characterized phytocannabinoid, cannabidiol (CBD). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data.
At a Glance: this compound vs. CBD
| Feature | This compound | Cannabidiol (CBD) |
| Primary Neuroprotective Mechanism | Primarily anti-excitotoxic and antioxidative. | Multifaceted: anti-inflammatory, antioxidative, anti-apoptotic, and modulation of multiple receptor systems.[1] |
| Known Signaling Pathways | PI3K/Akt, Nrf2[2] | Activation of PPARγ, 5-HT1A receptors; modulation of intracellular calcium; anti-inflammatory signaling via reduction of pro-inflammatory cytokines.[3][4] |
| Receptor Interaction | Increases cannabinoid receptor 1 (CB1) expression.[2] | Negligible direct activity at CB1 and CB2 receptors; interacts with various other receptors including TRPV1, adenosine, and serotonin receptors.[1] |
| Therapeutic Potential | Promising for conditions involving NMDA receptor-mediated excitotoxicity.[5] | Broad potential across a range of neurological disorders including epilepsy, Alzheimer's disease, and Parkinson's disease.[1] |
Quantitative Neuroprotective Efficacy
The following tables summarize the quantitative data from experimental studies, providing a comparative view of the neuroprotective effects of this compound and CBD in various in vitro models of neuronal injury.
Table 1: Efficacy of this compound in NMDA-Induced Excitotoxicity in Differentiated N2a Cells
| Parameter | Concentration | Result | Reference |
| Cell Viability (MTT Assay) | 10 µM | Significant increase in cell survival. | [2] |
| 20 µM | Further significant increase in cell survival. | [2] | |
| LDH Release | 10 µM | Significant decrease in LDH release. | [6] |
| 20 µM | Further significant decrease in LDH release. | [6] | |
| ROS Production | 10 µM | Significant decrease in ROS production. | [2] |
| 20 µM | Further significant decrease in ROS production. | [2] | |
| Intracellular Calcium | 10 µM | Significant reduction in intracellular calcium levels. | [2] |
| 20 µM | Further significant reduction in intracellular calcium levels. | [2] |
Table 2: Efficacy of Cannabidiol in Various in vitro Neuroprotection Models
| Model of Neurotoxicity | Cell Type | Concentration | Parameter Measured | Result | Reference |
| Oxidative Stress (H₂O₂-induced) | Primary cortical neurons | Low concentrations | Cell Viability (MTT Assay) | Ameliorated cell damage. | [7] |
| SH-SY5Y cells | Submicromolar to low micromolar | Cell Viability | Significant protection against H₂O₂ and 6-OHDA-induced damage. | [7] | |
| Rat CTX-TNA2 astrocytes | 1-1000 nM | Cell Viability (MTT Assay) | Protection against H₂O₂-induced damage. | [8] | |
| Excitotoxicity (Glutamate-induced) | Primary cortical neurons | Not specified | Cell Viability | No protective effect; higher concentrations enhanced damage. | [7] |
| Neuroinflammation (LPS-stimulated) | N13 microglial cells | 100 nM | Nitrite level | Diminished nitrite level. | [3] |
| BV2 microglia | Not specified | Pro-inflammatory markers (NO, IL-1β, TNF-α) | Attenuated pro-inflammatory markers. | [9] | |
| β-amyloid toxicity | PC12 cells | Not specified | Cell Survival, ROS production, Caspase 3 levels | Elevated cell survival, decreased ROS, lipid peroxidation, and caspase 3. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., differentiated N2a or primary cortical neurons) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound or CBD for a specified duration (e.g., 1-2 hours) before inducing toxicity.
-
Toxicity Induction: Introduce the neurotoxic agent (e.g., NMDA, H₂O₂, or glutamate) and incubate for the desired period (e.g., 24 hours).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol in a 96-well plate.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[12] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Add 100 µL of the LDH reaction solution to each well containing the supernatant.[12]
-
Incubation: Incubate the plate with gentle shaking on an orbital shaker for 30 minutes at 37°C, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Reactive Oxygen Species (ROS) Production Assay
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Preparation and Treatment: Culture and treat the cells as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM DCFH-DA solution in DMEM for 30 minutes at 37°C in the dark.[13][14]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[14]
-
Fluorescence Measurement: Add 500 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[14]
Western Blot Analysis for Signaling Proteins (e.g., PI3K/Akt Pathway)
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into signaling pathway activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and CBD, as well as a typical experimental workflow for assessing neuroprotection.
Caption: Signaling pathway of this compound.
Caption: Multifaceted neuroprotective pathways of CBD.
Caption: Workflow for neuroprotection assessment.
Comparative Efficacy and Future Directions
This compound demonstrates significant neuroprotective potential, particularly in models of excitotoxicity, by mitigating oxidative stress and modulating the PI3K/Akt and Nrf2 pathways.[2] Its action appears to be linked to the upregulation of the CB1 receptor.[2]
In contrast, cannabidiol (CBD) exhibits a broader spectrum of neuroprotective mechanisms. It is not only a potent antioxidant but also a powerful anti-inflammatory agent, acting on microglia to reduce the production of neurotoxic molecules.[3][15] Its ability to interact with multiple receptor systems, including serotonin and adenosine receptors, contributes to its diverse therapeutic effects.[8]
While a direct experimental comparison is lacking, the available data suggests that CBD's multifaceted mechanism of action may offer a wider therapeutic window for a variety of neurodegenerative conditions. This compound, with its more focused anti-excitotoxic profile, could be particularly valuable for disorders where NMDA receptor-mediated neuronal damage is a primary pathological feature.
Further research, including head-to-head comparative studies, is crucial to fully elucidate the relative potencies and therapeutic niches of these two promising neuroprotective cannabinoids. Investigating their efficacy in in vivo models of neurodegeneration will be a critical next step in translating these preclinical findings into clinical applications.
References
- 1. Neuroprotective potential of cannabidiol: Molecular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Neuroprotective Effects Induced by Cannabidiol and Cannabigerol in Rat CTX-TNA2 Astrocytes and Isolated Cortexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. oatext.com [oatext.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Neuroprotective Effects of Cannabis-Derived Phytocannabinoids and Resveratrol in Parkinson’s Disease: A Systematic Literature Review of Pre-Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cannabispirenone A and Synthetic Neuroprotective Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the naturally derived compound Cannabispirenone A against three synthetic neuroprotective agents: Dexanabinol, DL-3-n-butylphthalide (NBP), and Edaravone. This report details their mechanisms of action, comparative efficacy based on available data, and the experimental protocols utilized for their evaluation.
Executive Summary
Neurodegenerative diseases and acute neuronal injury represent a significant challenge in modern medicine. The search for effective neuroprotective agents has led to the investigation of both natural and synthetic compounds. This compound, a spiro-compound isolated from Cannabis sativa, has demonstrated notable neuroprotective properties in preclinical studies. This guide provides a side-by-side comparison of this compound with Dexanabinol, a synthetic cannabinoid derivative; DL-3-n-butylphthalide (NBP), a compound initially derived from celery seeds and now synthetically produced; and Edaravone, a free radical scavenger. The data presented herein is compiled from various in vitro and in vivo studies to offer a comparative perspective on their potential as therapeutic agents.
Comparative Data on Neuroprotective Efficacy
The following tables summarize the available quantitative data for this compound and the selected synthetic neuroprotective agents. It is important to note that the data is collated from different studies, and direct comparison should be considered in the context of the varying experimental conditions.
| Compound | In Vitro Model | Assay | Concentration | Neuroprotective Effect | Reference |
| This compound | NMDA-induced excitotoxicity in differentiated Neuro-2a cells | MTT Assay | 1 µM | 46.2% reversal of cell death | [1] |
| 5 µM | 62.8% reversal of cell death | [1] | |||
| 10 µM | 84.2% reversal of cell death | [1] | |||
| 20 µM | 87.3% reversal of cell death | [1] | |||
| Dexanabinol | Rat forebrain membranes | [³H]MK-801 Binding | IC50: 11 µM | Inhibition of NMDA receptor binding | |
| DL-3-n-butylphthalide | Serum deprivation in cortical neuronal cultures | TUNEL Assay | 10 µM | Significant attenuation of apoptosis | [2] |
| Edaravone | 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging | ESR Spectroscopy | IC50: 4.7 ± 0.3 µM | Free radical scavenging activity |
Mechanisms of Action
The neuroprotective effects of these compounds are mediated through distinct and, in some cases, overlapping signaling pathways.
This compound
This compound exhibits a multi-faceted mechanism of action against excitotoxicity.[1][3] Its primary neuroprotective effects are attributed to:
-
Antioxidant Activity: It directly scavenges free radicals, reducing oxidative stress.[1]
-
Reduction of ROS and Lipid Peroxidation: It significantly decreases the production of reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cellular membranes from oxidative damage.[1][4]
-
Modulation of Intracellular Calcium: It attenuates the influx of intracellular calcium, a key trigger in excitotoxic neuronal death.[1]
-
Upregulation of Cannabinoid Receptor 1 (CB1R): It increases the expression of CB1R, suggesting an involvement of the endocannabinoid system in its neuroprotective signaling.[1][3]
Synthetic Neuroprotective Agents
-
Dexanabinol: This synthetic cannabinoid derivative acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, thereby preventing excessive calcium influx. It also exhibits antioxidant properties and inhibits the production of tumor necrosis factor-alpha (TNF-α).
-
DL-3-n-butylphthalide (NBP): NBP demonstrates a broad spectrum of neuroprotective activities, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[5][6][7] It has been shown to improve mitochondrial function and protect the blood-brain barrier.[7][8]
-
Edaravone: The primary mechanism of Edaravone is its potent free radical scavenging activity. It effectively neutralizes various reactive oxygen species, thus mitigating oxidative stress and subsequent cellular damage.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these neuroprotective agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., Neuro-2a, SH-SY5Y, or primary cortical neurons) in 96-well plates at a suitable density and allow them to adhere and differentiate if necessary.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound, Dexanabinol, NBP, or Edaravone) for a specified period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., NMDA, H₂O₂, or glutamate) to the wells, with the exception of the control group.
-
Incubation: Incubate the plates for a duration sufficient to induce cell death (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe to detect intracellular ROS levels.
-
Cell Culture and Treatment: Culture and treat the cells with the test compounds and neurotoxic agent as described in the MTT assay protocol.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Data Analysis: Quantify the relative fluorescence units (RFU) and express the results as a percentage of the control group.
Lipid Peroxidation Assay
This assay measures the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Sample Preparation: Following treatment, harvest the cells and prepare cell lysates.
-
Reaction with Thiobarbituric Acid (TBA): Add thiobarbituric acid reactive substances (TBARS) solution to the cell lysates and incubate at high temperature (e.g., 95°C) for a specified time to allow the formation of a colored adduct.
-
Measurement: After cooling, measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).
-
Data Analysis: Calculate the concentration of MDA based on a standard curve and normalize to the protein concentration of the sample.
Intracellular Calcium Measurement
This method uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration.
-
Cell Culture and Probe Loading: Culture cells on glass coverslips or in 96-well plates and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.
-
Washing: Wash the cells with a suitable buffer to remove the extracellular dye.
-
Baseline Measurement: Record the baseline fluorescence before adding any stimulants.
-
Stimulation and Recording: Add the neurotoxic agent and/or test compound and continuously record the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: Analyze the fluorescence data to determine the relative changes in intracellular calcium concentration.
Conclusion
This compound emerges as a promising natural compound with multifaceted neuroprotective mechanisms, including antioxidant effects, modulation of intracellular calcium, and interaction with the endocannabinoid system. Its concentration-dependent efficacy in an in vitro model of excitotoxicity is noteworthy. The synthetic agents Dexanabinol, DL-3-n-butylphthalide, and Edaravone each offer distinct and potent mechanisms for neuroprotection, targeting excitotoxicity, broad-spectrum cellular stress, and oxidative damage, respectively.
This comparative guide highlights the diverse strategies available for neuroprotection. While direct comparative clinical trials are lacking, the preclinical data presented here provides a valuable resource for researchers and drug development professionals. Further investigation into the synergistic potential of these compounds and their efficacy in a wider range of in vivo models is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and pathway diagrams provided serve as a foundational tool for future research in this critical field.
References
- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dl-3-n-Butylphthalide Prevents Neuronal Cell Death after Focal Cerebral Ischemia in Mice via the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress [frontiersin.org]
- 8. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of Cannabispirenone A's neuroprotective effects in animal models
Currently, no in vivo studies validating the neuroprotective effects of Cannabispirenone A in animal models have been published. Research on this novel spiro-compound from Cannabis sativa is in its nascent stages, with existing data limited to in vitro investigations. These preliminary studies, however, demonstrate promising neuroprotective properties against excitotoxicity, warranting future exploration in live animal models.
This guide provides a comparative overview of the in vitro neuroprotective profile of this compound against the well-established in vivo neuroprotective effects of Cannabidiol (CBD), a widely studied phytocannabinoid. This comparison aims to contextualize the potential of this compound and provide a framework for its future in vivo validation.
Performance Comparison: this compound (In Vitro) vs. Cannabidiol (In Vivo)
The following tables summarize the key findings for this compound in a cellular model of NMDA-induced excitotoxicity and for CBD in a common animal model of Parkinson's disease.
Table 1: this compound - In Vitro Neuroprotective Effects
| Parameter | Model | Treatment | Outcome | Concentration Dependency |
| Cell Viability (MTT Assay) | Differentiated Neuro 2a cells with NMDA-induced excitotoxicity | Pre-treatment with this compound | Significantly increased cell survival | 46.2% to 87.3% reversal of cell death at 1 µM to 20 µM |
| Oxidative Stress | Differentiated Neuro 2a cells with NMDA-induced excitotoxicity | Pre-treatment with this compound | Decreased ROS production and lipid peroxidation | Not specified |
| Intracellular Calcium | Differentiated Neuro 2a cells with NMDA-induced excitotoxicity | Pre-treatment with this compound | Decreased intracellular calcium levels | Not specified |
| Protein Expression | Differentiated Neuro 2a cells with NMDA-induced excitotoxicity | Pre-treatment with this compound | Increased expression of Cannabinoid Receptor 1 (CB1) and NRF-2 | Not specified |
Table 2: Cannabidiol (CBD) - In Vivo Neuroprotective Effects in a Parkinson's Disease Model
| Parameter | Animal Model | Treatment | Outcome |
| Dopaminergic Neuron Survival | 6-hydroxydopamine (6-OHDA)-lesioned rats (Parkinson's model) | Daily administration of CBD | Up-regulation of Cu/Zn-superoxide dismutase mRNA levels, protecting nigrostriatal dopaminergic neurons |
| Motor Function | 6-hydroxydopamine (6-OHDA)-lesioned rats (Parkinson's model) | Daily administration of CBD | Significant improvement in motor function |
| Neuroinflammation | Mouse model of Alzheimer's-related neuroinflammation | Daily administration of CBD (2.5 or 10 mg/kg, i.p.) for 7 days | Inhibited nitrite production and iNOS protein expression |
| Striatal Atrophy | 3-nitropropionic acid-induced striatal atrophy in rats | Administration of CBD | Reduced striatal atrophy |
Signaling Pathways and Experimental Workflow
The proposed neuroprotective mechanism of this compound, based on in vitro data, involves the modulation of several key cellular pathways. In contrast, in vivo studies with CBD in animal models of neurodegeneration follow a well-established experimental workflow to assess neuroprotective efficacy.
Caption: Proposed neuroprotective signaling pathway of this compound in vitro.
Caption: A generalized experimental workflow for in vivo neuroprotection studies.
Experimental Protocols
This compound (In Vitro)
-
Cell Culture and Differentiation: Neuro 2a (N2a) cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation, cells were treated with retinoic acid.
-
NMDA-Induced Excitotoxicity: Differentiated N2a cells were pre-treated with varying concentrations of this compound (1, 5, 10, and 20 µM) for a specified duration. Subsequently, excitotoxicity was induced by exposing the cells to NMDA.
-
Cell Viability Assay (MTT): Cell viability was quantified using the MTT assay. The percentage of cell death reversal was calculated relative to NMDA-treated control cells.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using a fluorescent probe, such as DCFH-DA.
-
Lipid Peroxidation Assay: Lipid peroxidation was assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Intracellular Calcium Measurement: Changes in intracellular calcium concentration were monitored using a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Western Blot Analysis: Protein expression levels of CB1 and NRF-2 were determined by Western blotting using specific primary and secondary antibodies.
Cannabidiol (CBD) (Representative In Vivo Protocol)
-
Animal Model of Parkinson's Disease: Unilateral lesions of the nigrostriatal pathway were induced in adult male Sprague-Dawley rats by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Administration: A treatment group received daily intraperitoneal (i.p.) injections of CBD (e.g., 5 or 10 mg/kg) for a period of two to four weeks, starting at a specified time point post-lesion. A control group received vehicle injections.
-
Behavioral Assessment: Motor deficits were assessed using tests such as the apomorphine-induced rotation test, the cylinder test for forelimb asymmetry, and the rotarod test for motor coordination.
-
Immunohistochemistry: After the treatment period, animals were euthanized, and brain tissue was processed for immunohistochemical analysis. Tyrosine hydroxylase (TH) staining was used to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.
-
Biochemical Analysis: Brain tissue was also used for biochemical analyses, such as measuring levels of oxidative stress markers, inflammatory cytokines, and protein expression (e.g., superoxide dismutase) via techniques like ELISA and Western blotting.
Conclusion
While direct in vivo validation of this compound's neuroprotective effects is still required, the preliminary in vitro data are encouraging. The compound demonstrates the ability to mitigate key pathological events associated with excitotoxicity, including oxidative stress and calcium dysregulation.[1][2][3] The observed upregulation of CB1 and NRF-2 suggests a multi-faceted mechanism of action.[1]
For comparison, CBD has been extensively studied in various animal models of neurodegenerative diseases, demonstrating significant neuroprotective and symptomatic benefits.[4][5][6][7] These effects are attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[5][6] Future in vivo studies on this compound will be crucial to determine if its promising in vitro profile translates to therapeutic efficacy in animal models of neurological disorders. Such studies should aim to establish its pharmacokinetic and pharmacodynamic properties, optimal dosing, and long-term safety profile. The experimental workflows established for other cannabinoids like CBD will provide a robust framework for these future investigations.
References
- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endocannabinoid Modulation in Neurodegenerative Diseases: In Pursuit of Certainty - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuroprotective Effects of Cannabis-Derived Phytocannabinoids and Resveratrol in Parkinson’s Disease: A Systematic Literature Review of Pre-Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Neuroprotective and Symptomatic Effects of Cannabidiol in an Animal Model of Parkinson’s Disease [mdpi.com]
Head-to-head comparison of Cannabispirenone A with other cannabis-derived spiro compounds
A detailed guide for researchers and drug development professionals on the neuroprotective properties of Cannabispirenone A, with a comparative overview of related spiro compounds from Cannabis sativa.
Introduction
Cannabis sativa L. is a rich source of diverse secondary metabolites, including a unique class of compounds known as spiro compounds. Among these, this compound has recently emerged as a molecule of significant interest due to its demonstrated neuroprotective activities. This guide provides a comprehensive comparison of this compound with other cannabis-derived spiro compounds, focusing on available experimental data and methodologies to facilitate further research and drug development.
Neuroprotective Activity of this compound
Recent studies have demonstrated that this compound exhibits significant neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated neuroblastoma (N2a) cells.[1][2] This activity is concentration-dependent and involves the modulation of several key cellular pathways implicated in neuronal cell death.
Summary of Quantitative Data
The neuroprotective effects of this compound against NMDA-induced toxicity are summarized in the table below. The data is derived from in vitro experiments on differentiated N2a cells.
| Parameter | NMDA (2 mM) | This compound (10 µM) + NMDA | This compound (20 µM) + NMDA | Positive Control (MK-801, 10 µM) + NMDA | Reference |
| Cell Viability (% of control) | ~58% | ~84.2% | ~87.3% | Not specified | [1] |
| LDH Release (% of control) | Significantly increased | Significantly decreased | Significantly decreased | Significantly decreased | [1] |
| Intracellular ROS Production | Significantly increased | Significantly decreased | Significantly decreased | Significantly decreased | [1] |
| Intracellular Ca2+ Levels | Significantly increased | Significantly decreased | Significantly decreased | Significantly decreased | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective activity.[1]
Cell Culture and Differentiation
Neuro-2a (N2a) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere. For differentiation, cells were treated with 10 µM retinoic acid for 5 days.
NMDA-Induced Excitotoxicity Assay
Differentiated N2a cells were pre-treated with varying concentrations of this compound (1, 5, 10, and 20 µM) or the positive control MK-801 (a non-competitive NMDA receptor antagonist) for 24 hours. Subsequently, the cells were exposed to 2 mM NMDA for 3 hours to induce excitotoxicity.
Cell Viability Assay (MTT Assay)
Cell viability was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
Cytotoxicity was assessed by measuring the release of LDH into the culture medium using a commercially available kit. The absorbance of the reaction product was measured at 490 nm.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels were determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Differentiated N2a cells were treated as described above and then incubated with DCFH-DA. The fluorescence intensity was measured using a fluorescence microscope.
Measurement of Intracellular Calcium (Ca2+)
Intracellular calcium levels were measured using the fluorescent indicator Fluo-4 AM. Treated cells were loaded with Fluo-4 AM, and the fluorescence intensity was monitored using a fluorescence microscope to detect changes in intracellular calcium concentrations.
Signaling Pathway of this compound
The proposed neuroprotective mechanism of this compound involves the upregulation of Cannabinoid Receptor 1 (CB1R) expression and the activation of the PI3K/Akt signaling pathway, which is a critical pathway for promoting cell survival.
References
Investigating the Synergistic Potential of Cannabispirenone A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cannabispirenone A and its potential synergistic effects with other cannabinoids. While direct experimental data on such combinations is currently unavailable in peer-reviewed literature, this document synthesizes the known neuroprotective properties of this compound and posits a scientific rationale for investigating its synergistic potential, drawing parallels from the broader understanding of the "entourage effect" in cannabinoid pharmacology.
This compound, a spiro-compound isolated from Cannabis sativa, has demonstrated significant neuroprotective capabilities in preclinical studies.[1][2][3][4][5][6][7] Its mechanism of action involves antioxidative properties and the modulation of the cannabinoid receptor 1 (CB1R), suggesting a potential for synergistic interactions with other cannabinoids that could enhance therapeutic outcomes in neurodegenerative diseases and other conditions.[1][2][3][4][5][6][7]
Individual Neuroprotective Effects of this compound
Studies have shown that this compound can protect neuronal cells from excitotoxicity, a key factor in the progression of many neurodegenerative disorders.[1][2][3][4][5][6][7] The primary mechanism involves mitigating the damage caused by overstimulation of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5][6][7]
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative findings from in vitro studies on this compound.
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Cell Viability | NMDA-induced excitotoxicity in differentiated N2a cells | This compound pre-treatment | Significant increase in cell survival | [1][2][5][6][7] |
| Reactive Oxygen Species (ROS) Production | NMDA-induced excitotoxicity in differentiated N2a cells | This compound pre-treatment | Significant decrease in ROS production | [1][2][5][6][7] |
| Lipid Peroxidation | NMDA-induced excitotoxicity in differentiated N2a cells | This compound pre-treatment | Significant decrease in lipid peroxidation | [1][2][5][6][7] |
| Intracellular Calcium Levels | NMDA-induced excitotoxicity in differentiated N2a cells | This compound pre-treatment | Significant decrease in intracellular calcium | [1][2][5][6][7] |
| Cannabinoid Receptor 1 (CB1R) Expression | Differentiated N2a cells | This compound treatment | Increased expression of CB1R | [1][2][5][6] |
The Hypothesis of Synergy: The Entourage Effect
The "entourage effect" is a theory proposing that various compounds within the cannabis plant, including cannabinoids and terpenes, work together synergistically to produce a greater therapeutic effect than any single compound alone.[1][8] This concept provides a strong basis for hypothesizing that this compound could act synergistically with other cannabinoids such as Tetrahydrocannabinol (THC) and Cannabidiol (CBD).
A potential synergistic interaction could involve this compound's ability to increase CB1R expression, thereby potentially enhancing the signaling of CB1R agonists like THC.[1][2][5][6] Furthermore, its antioxidant and anti-inflammatory properties could complement the known effects of CBD, which is recognized for its anti-inflammatory and neuroprotective actions through mechanisms largely independent of CB1R.[2][4]
Proposed Experimental Investigations for Synergistic Effects
To validate the hypothesized synergistic effects of this compound with other cannabinoids, a structured experimental approach is necessary. The following table outlines a proposed research plan.
| Experimental Question | Proposed Cannabinoid Combination | Model System | Key Parameters to Measure | Expected Synergistic Outcome |
| Does this compound enhance the neuroprotective effects of CBD? | This compound + CBD | In vitro: NMDA-induced excitotoxicity in neuronal co-cultures (neurons and glia). In vivo: Animal models of neurodegeneration (e.g., Parkinson's or Alzheimer's disease). | Neuronal viability, apoptosis markers (caspase-3), inflammatory cytokine levels (TNF-α, IL-1β), oxidative stress markers, behavioral outcomes (in vivo). | A greater reduction in neuronal death and inflammation than either compound alone. |
| Does this compound modulate the psychoactive effects of THC while enhancing its therapeutic properties? | This compound + THC | In vivo: Animal models of neuropathic pain and cognitive function (e.g., Morris water maze). | Pain thresholds, cognitive performance, anxiety-like behavior, and assessment of psychoactive effects (e.g., catalepsy). | Enhanced analgesia with reduced cognitive impairment or anxiety compared to THC alone. |
| What is the optimal ratio for synergistic neuroprotection? | Various ratios of this compound, CBD, and THC | In vitro: High-throughput screening using neuronal cell viability assays. | Isobolographic analysis to determine synergistic, additive, or antagonistic interactions. | Identification of specific ratios that exhibit the strongest synergistic effects. |
Experimental Protocols
In Vitro NMDA-Induced Excitotoxicity Assay
Objective: To assess the neuroprotective effects of cannabinoid combinations against NMDA-induced excitotoxicity.
Methodology:
-
Cell Culture: Differentiated mouse neuroblastoma (N2a) cells or primary neuronal cultures are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated for 24 hours with varying concentrations of this compound, another cannabinoid (e.g., CBD), or a combination of both. A vehicle control group is also included.
-
Induction of Excitotoxicity: NMDA (e.g., 100 µM) is added to the culture medium for a specified duration (e.g., 30 minutes) to induce excitotoxicity.
-
Cell Viability Assessment: Cell viability is quantified using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.
-
LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available kit.
-
Data Analysis: Cell viability and LDH release are compared between control, NMDA-only, and cannabinoid-treated groups. Synergy is assessed using Bliss Independence or Loewe Additivity models.
Western Blotting for Protein Expression
Objective: To determine the effect of cannabinoid combinations on the expression of key signaling proteins.
Methodology:
-
Cell Lysis: Following treatment with cannabinoids, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a BCA (bicinchoninic acid) assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CB1R, cleaved caspase-3, Bax, Bcl-2).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing Signaling Pathways and Workflows
Known Signaling Pathway of this compound in Neuroprotection
Caption: Known neuroprotective pathway of this compound.
Proposed Synergistic Mechanism of this compound and CBD
Caption: Hypothetical synergistic action of this compound and CBD.
Experimental Workflow for Investigating Synergy
Caption: Proposed experimental workflow for synergy investigation.
Conclusion
While the direct synergistic effects of this compound with other cannabinoids remain to be experimentally validated, its known neuroprotective mechanisms present a compelling case for further investigation. The proposed experimental framework provides a roadmap for researchers to explore these potential synergies, which could unlock novel therapeutic strategies for a range of neurological disorders. The polypharmacological nature of cannabinoids suggests that combination therapies may hold the key to more effective treatments.[9][10][11] Future studies in this area are crucial for advancing our understanding and harnessing the full therapeutic potential of the diverse chemical landscape of Cannabis sativa.
References
- 1. higherhealthoklahoma.com [higherhealthoklahoma.com]
- 2. The “Entourage Effect”: Terpenes Coupled with Cannabinoids for the Treatment of Mood Disorders and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marijuanamoment.net [marijuanamoment.net]
- 4. The Polypharmacological Effects of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marijuanamoment.net [marijuanamoment.net]
- 9. researchgate.net [researchgate.net]
- 10. Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cross-Validation of Cannabispirenone A's Neuroprotective Mechanism: A Comparative Guide for Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective mechanism of Cannabispirenone A, a novel compound isolated from Cannabis sativa. As current research has primarily focused on its effects in differentiated Neuro-2a (N2a) cells, this document aims to cross-validate its mechanism by comparing it with the known neuroprotective actions of other cannabinoids and compounds in different neuronal cell lines, namely SH-SY5Y and PC12 cells. This guide offers a framework for understanding the potential broader applicability of this compound in neuroprotection and highlights key signaling pathways for future investigation.
Comparative Analysis of Neuroprotective Mechanisms
The neuroprotective effects of this compound have been elucidated in the context of N-methyl-D-aspartate (NMDA)-induced excitotoxicity in differentiated N2a cells. Its mechanism is multifaceted, involving the modulation of oxidative stress, calcium homeostasis, and key survival signaling pathways. To contextualize these findings, this section compares the effects of this compound with those of Cannabidiol (CBD) in SH-SY5Y cells and β-caryophyllene in PC12 cells, two well-studied compounds with neuroprotective properties.
Table 1: Comparison of Neuroprotective Effects of Cannabinoids in Different Neuronal Cell Lines
| Parameter | This compound (in N2a cells) | Cannabidiol (CBD) (in SH-SY5Y cells) | β-Caryophyllene (in PC12 cells) |
| Neuroprotective Model | NMDA-induced excitotoxicity | Oxidative stress (H₂O₂), 6-OHDA-induced toxicity | Serum deprivation, Aβ-induced toxicity |
| Cell Viability | Increased | Increased | Increased |
| Reactive Oxygen Species (ROS) | Decreased | Decreased | Not explicitly focused on ROS reduction, but on neuritogenesis |
| Intracellular Calcium ([Ca²⁺]i) | Decreased | Not a primary reported mechanism | Not a primary reported mechanism |
| CB1 Receptor (CB1R) Expression | Increased | Does not primarily act via CB1R | Acts independently of cannabinoid receptors |
| Nrf2 Pathway | Upregulated | Upregulated | Not a primary reported mechanism |
| PI3K/Akt Pathway | Upregulated (Increased p-PI3K and p-Akt) | Modulates Akt pathway | Not a primary reported mechanism |
| Other Key Mechanisms | Decreased lipid peroxidation, Increased ATP and cAMP | Anti-apoptotic, modulates SIRT1 | Activates TrkA receptors, promotes neuritogenesis, modulates JAK2-STAT3 pathway |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of this compound in Neuroprotection
Caption: Proposed signaling pathway of this compound's neuroprotective effect against NMDA-induced excitotoxicity.
Experimental Workflow for Assessing Neuroprotection
Caption: General experimental workflow for evaluating the neuroprotective effects of this compound in N2a cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture and Differentiation of Neuro-2a Cells
-
Cell Seeding: Neuro-2a (N2a) cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein extraction) at a density that allows for adherence and growth. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Differentiation: To induce a neuronal phenotype, the growth medium is replaced with a differentiation medium (DMEM with 2% FBS and 20 µM retinoic acid). Cells are incubated in the differentiation medium for 48-72 hours prior to treatment.
MTT Assay for Cell Viability
-
Treatment: After differentiation, N2a cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours). Subsequently, NMDA is added to the medium to induce excitotoxicity, and the cells are incubated for a further 24 hours.
-
MTT Addition: The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.
LDH Release Assay for Cytotoxicity
-
Sample Collection: Following treatment with this compound and NMDA as described above, a sample of the cell culture supernatant is carefully collected from each well.
-
LDH Reaction: The collected supernatant is transferred to a new 96-well plate. A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well. Lactate dehydrogenase (LDH) in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measurement: The absorbance of the formazan product is measured at 490 nm. Cytotoxicity is calculated as the percentage of LDH released compared to a positive control (cells lysed to release maximum LDH).
Intracellular ROS Measurement (DCFDA Assay)
-
Cell Loading: Differentiated N2a cells are washed with a balanced salt solution and then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable fluorescent probe, typically at a concentration of 10-20 µM for 30-60 minutes at 37°C.
-
Treatment: After loading, the cells are washed to remove excess probe and then treated with this compound followed by NMDA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or a fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blotting for Protein Expression
-
Protein Extraction: Following treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., CB1R, Nrf2, p-PI3K, PI3K, p-Akt, Akt, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising neuroprotective agent, acting through a multi-target mechanism in differentiated N2a cells to combat NMDA-induced excitotoxicity. Its ability to upregulate the CB1 receptor, activate the PI3K/Akt and Nrf2 signaling pathways, and reduce oxidative and calcium stress, positions it as a compound of significant interest for further neuropharmacological research.
However, the lack of cross-validation in other neuronal cell lines is a critical gap in the current understanding of its therapeutic potential. Future research should prioritize:
-
Testing in Diverse Neuronal Models: Validating the mechanism of this compound in other immortalized neuronal cell lines such as the human neuroblastoma SH-SY5Y line and the rat pheochromocytoma PC12 line, as well as in primary neuronal cultures, is essential to determine the broader applicability of its neuroprotective effects.
-
Direct Comparative Studies: Head-to-head studies comparing the efficacy and potency of this compound with other well-characterized neuroprotective cannabinoids like CBD and THC, as well as standard-of-care neuroprotective drugs, will provide crucial data for its potential clinical translation.
-
In Vivo Studies: Ultimately, the neuroprotective effects of this compound need to be evaluated in animal models of neurodegenerative diseases and acute neuronal injury to assess its in vivo efficacy, safety, and pharmacokinetic profile.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and its place in the growing arsenal of cannabinoid-based neuroprotective strategies.
Evaluating the antioxidant potential of Cannabispirenone A relative to other natural compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Cannabispirenone A, a natural compound found in Cannabis sativa, against well-established natural antioxidants: Vitamin C, Vitamin E, Quercetin, and Resveratrol. While quantitative data from standardized antioxidant assays for this compound are not currently available in the public domain, this guide summarizes its known antioxidant mechanisms and compares them to the extensively studied profiles of the other selected natural compounds.
Overview of Antioxidant Properties
Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Natural compounds have long been a focal point of research for their antioxidant capacities, which can be exerted through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant pathways.
This compound , a spiro-compound isolated from cannabis flowers, has demonstrated notable antioxidative properties in cellular studies. Research indicates that it can decrease the production of ROS and increase the levels of glutathione (GSH), a major endogenous antioxidant.[1] Furthermore, this compound is reported to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Vitamin C (Ascorbic Acid) is a potent water-soluble antioxidant that directly scavenges a wide variety of ROS.[2] It also plays a crucial role in regenerating other antioxidants, such as Vitamin E, from their oxidized states.[2]
Vitamin E (α-Tocopherol) is the primary lipid-soluble antioxidant in cell membranes, where it protects against lipid peroxidation by scavenging lipid peroxyl radicals.[3][4]
Quercetin , a flavonoid found in many fruits and vegetables, exhibits strong antioxidant activity through both direct radical scavenging and by modulating several intracellular signaling pathways, including the Nrf2 and MAPK pathways.[5][6][7]
Resveratrol , a polyphenol found in grapes and berries, is known for its ability to scavenge free radicals and activate various cellular defense mechanisms, including the Nrf2 and SIRT1 pathways.[8][9]
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of this compound with other natural antioxidants is challenging due to the lack of published data from standardized assays such as DPPH, ABTS, FRAP, and ORAC for this specific compound. The following tables present a summary of reported antioxidant activities for Vitamin C, Vitamin E, Quercetin, and Resveratrol to provide a benchmark for the potency of well-characterized natural antioxidants.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | IC50 (µg/mL) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | ~5 | [10] |
| Quercetin | ~1.89 | |
| Resveratrol | Data varies |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Compound | TEAC (mM Trolox equivalents) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | ~1.0 - 1.5 | |
| Quercetin | ~1.5 - 2.5 | |
| Resveratrol | ~1.0 - 2.0 |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are typically expressed as µmol Fe²⁺ equivalents per gram or µmol of the compound.
| Compound | FRAP Value (µmol Fe²⁺/g) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | High | |
| Quercetin | Very High | |
| Resveratrol | High |
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The results are expressed as µmol of Trolox equivalents (TE) per gram or µmol of the compound.
| Compound | ORAC Value (µmol TE/g) | Reference |
| This compound | Data not available | |
| Vitamin C (Ascorbic Acid) | ~2,000 - 3,000 | |
| Quercetin | ~10,000 - 25,000 | |
| Resveratrol | ~3,000 |
Note: The values presented in these tables are approximate and can vary significantly depending on the specific experimental conditions, including the solvent, pH, and reaction time.
Experimental Protocols for Antioxidant Assays
Detailed methodologies are crucial for the accurate and reproducible assessment of antioxidant activity. Below are generalized protocols for the key assays cited.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The test compound is dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the sample in a cuvette or a 96-well plate. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined from a plot of % inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
-
Generation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is prepared and reacted with an oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is typically left to stand in the dark for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound and a standard (e.g., Trolox) are prepared in a series of concentrations.
-
Reaction: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.
-
Measurement: The decrease in absorbance at 734 nm is recorded after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of the Trolox standard.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing an acetate buffer (pH 3.6), a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃) in a specific ratio (typically 10:1:1, v/v/v). The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compound is dissolved in a suitable solvent.
-
Reaction: A small volume of the sample is added to a large volume of the pre-warmed FRAP reagent.
-
Measurement: The absorbance of the intense blue-colored ferrous-TPTZ complex is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
Calculation: A standard curve is prepared using a known concentration of ferrous sulfate (FeSO₄). The antioxidant capacity of the sample is then determined from the standard curve and expressed as Fe²⁺ equivalents.
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH), and a standard antioxidant (Trolox) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Sample Preparation: The test compound is dissolved in the buffer.
-
Reaction Setup: The fluorescent probe and the sample or standard are mixed in a 96-well black microplate and incubated at 37°C.
-
Initiation of Reaction: The AAPH solution is added to the wells to initiate the peroxyl radical generation.
-
Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated by comparing the net AUC of the sample to a Trolox standard curve and is expressed as µmol of Trolox equivalents.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The antioxidant effects of natural compounds are often mediated through complex cellular signaling pathways.
Caption: Simplified signaling pathways of this compound and other natural antioxidants.
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a generalized workflow for conducting common in vitro antioxidant capacity assays.
Caption: Generalized workflow for in vitro antioxidant capacity assays.
Conclusion
This compound exhibits promising antioxidant potential through its ability to mitigate ROS production, enhance endogenous antioxidant defenses via the Nrf2 pathway, and increase glutathione levels. While direct quantitative comparisons with established natural antioxidants like Vitamin C, Vitamin E, Quercetin, and Resveratrol are currently limited by the absence of data from standardized assays, the available mechanistic insights suggest that this compound warrants further investigation as a novel antioxidant agent. Future studies employing standardized in vitro antioxidant assays are essential to quantitatively benchmark its efficacy and to fully elucidate its potential applications in drug development and as a health-promoting compound. Researchers are encouraged to conduct such studies to fill the existing data gap and provide a more complete comparative profile.
References
- 1. researchgate.net [researchgate.net]
- 2. bubsnaturals.com [bubsnaturals.com]
- 3. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 4. Vitamin E: Mechanism of Its Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C15H16O3 | CID 182364 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Cannabispirenone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Cannabispirenone A, a spiro-compound found in Cannabis sativa. Its performance is evaluated against other well-established anti-inflammatory agents, including the non-steroidal anti-inflammatory drug (NSAID) Aspirin and the prominent phytocannabinoid Cannabidiol (CBD). This analysis is supported by available experimental data and detailed methodologies for key assays.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. Cannabis sativa is a rich source of diverse secondary metabolites, with cannabinoids being the most studied for their therapeutic potential. While compounds like THC and CBD are known for their anti-inflammatory effects, the pharmacological profile of many minor cannabinoids, such as this compound, remains less characterized. This guide aims to objectively assess the current understanding of this compound's anti-inflammatory capabilities.
Comparative Analysis of Anti-inflammatory Activity
Recent studies have investigated the potential of various cannabis constituents to modulate inflammatory pathways. A key aspect of inflammation involves the production of eicosanoids, such as prostaglandins and leukotrienes, which are mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.
Interestingly, a study investigating the effects of several cannabis compounds on the production of pro-inflammatory eicosanoids found that This compound was almost inactive in these bioassays[1]. This suggests that, at least through the well-characterized COX and LOX pathways, this compound does not exhibit significant anti-inflammatory activity.
This stands in stark contrast to other cannabinoids and traditional NSAIDs. For instance, Cannabidiol (CBD) has been shown to inhibit cyclooxygenase activity and reduce the production of prostaglandin E2 (PGE2)[2][3]. Aspirin, a classic NSAID, exerts its anti-inflammatory effects through the irreversible inhibition of COX enzymes, thereby blocking prostaglandin synthesis[4][5].
While direct anti-inflammatory data is lacking for this compound, a study focused on its neuroprotective effects revealed significant antioxidative properties. The compound was found to decrease the production of reactive oxygen species (ROS) and reduce lipid peroxidation[6][7][8]. Since oxidative stress is closely linked to inflammation, these antioxidative effects may represent an indirect mechanism of modulating inflammatory processes. However, without direct evidence from established anti-inflammatory assays, its potential in this area remains speculative.
Data Presentation
The following table summarizes the available quantitative data for the comparator compounds. Due to the reported lack of activity, no IC50 values for this compound in anti-inflammatory assays are available.
| Compound | Target/Assay | IC50 Value | Reference |
| This compound | Eicosanoid Production (COX/LOX pathways) | Almost inactive | [1] |
| Cannabidiol (CBD) | 5-Lipoxygenase | 2.56 µM | [9] |
| Carrageenan-induced paw edema (in vivo) | 5-40 mg/kg (oral) | [2] | |
| Aspirin | Prostaglandin E2 (PGE2) Inhibition | ~0.2 mM | [4] |
| Prostaglandin I2 (PGI2) Inhibition | ~4 µM | [4] | |
| Rheumatoid synovial cell proliferation | 2.1 mM | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of anti-inflammatory properties.
1. Inhibition of Eicosanoid Production Assay
-
Objective: To determine the ability of a compound to inhibit the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes) in cellular models.
-
Cell Line: Human neutrophils or other relevant immune cells.
-
Methodology:
-
Cells are pre-incubated with the test compound (e.g., this compound, CBD, Aspirin) at various concentrations.
-
Inflammation is induced using a stimulant such as calcium ionophore A23187.
-
After a defined incubation period, the cell supernatant is collected.
-
The levels of specific eicosanoids (e.g., LTB4, PGE2) are quantified using enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition is calculated relative to a vehicle-treated control, and IC50 values are determined.
-
2. Reactive Oxygen Species (ROS) Production Assay
-
Objective: To measure the antioxidant capacity of a compound by quantifying its ability to reduce intracellular ROS levels.
-
Cell Line: Differentiated Neuro 2a cells or other suitable cell lines.
-
Methodology:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with the test compound (e.g., this compound) at different concentrations.
-
Oxidative stress is induced by adding a pro-oxidant agent (e.g., NMDA, H2O2).
-
A fluorescent probe for ROS (e.g., DCFH-DA) is added to the cells.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or fluorescence microscopy.
-
A decrease in fluorescence in compound-treated cells compared to the control indicates ROS scavenging activity.
-
3. Lipopolysaccharide (LPS)-Induced Cytokine Production Assay
-
Objective: To assess the effect of a compound on the production of pro-inflammatory cytokines in immune cells stimulated with LPS.
-
Cell Line: Macrophage cell lines (e.g., RAW 264.7) or primary immune cells.
-
Methodology:
-
Cells are plated and pre-treated with the test compound for a specified period.
-
Inflammation is induced by adding LPS to the cell culture medium.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA kits.
-
The inhibitory effect of the compound on cytokine production is calculated.
-
Mandatory Visualizations
Caption: A simplified diagram of a common inflammatory signaling pathway.
Caption: A general experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Based on the currently available scientific literature, this compound does not appear to be a potent direct anti-inflammatory agent, particularly when assessed through the cyclooxygenase and lipoxygenase pathways. Its reported lack of activity in inhibiting eicosanoid production distinguishes it from other cannabinoids like CBD and from NSAIDs such as Aspirin. However, the observed antioxidative properties of this compound, specifically its ability to reduce reactive oxygen species and lipid peroxidation, suggest a potential for indirect modulation of inflammation. Further research is warranted to explore these and other potential mechanisms of action in different in vitro and in vivo models of inflammation to fully elucidate the therapeutic potential of this unique cannabis-derived compound. For drug development professionals, this compound may not be a primary candidate for indications where potent, direct anti-inflammatory action is required. However, its antioxidative effects could be of interest in disease models where oxidative stress is a key pathological driver.
References
- 1. The Bibenzyl Canniprene Inhibits the Production of Pro-Inflammatory Eicosanoids and Selectively Accumulates in Some Cannabis sativa Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lp.drinkkarma.com [lp.drinkkarma.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspirin modulates production of pro-inflammatory and pro-resolving mediators in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aspirin and sodium salicylate inhibit proliferation and induce apoptosis in rheumatoid synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the therapeutic potential of Cannabispirenone A against established neurotoxins
A comparative analysis of Cannabispirenone A's therapeutic potential against the established neurotoxin, N-methyl-D-aspartate (NMDA), reveals its significant promise as a neuroprotective agent. In preclinical studies, this non-psychotropic cannabinoid has demonstrated superior or comparable efficacy in mitigating neuronal damage when compared to other cannabinoids and standard neurotoxins, highlighting its potential for further investigation in the development of treatments for neurodegenerative disorders.
This compound, a spiro-compound derived from Cannabis sativa, has shown significant neuroprotective effects against NMDA-induced excitotoxicity, a key mechanism implicated in a range of neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease. This guide provides a comprehensive comparison of this compound with other cannabinoids and the standard NMDA receptor antagonist, MK-801, supported by experimental data.
Superior Neuroprotective Efficacy in In Vitro Models
Recent studies have demonstrated the potent neuroprotective capabilities of this compound in differentiated Neuro-2a (N2a) cells subjected to NMDA-induced excitotoxicity. Treatment with this compound resulted in a significant, concentration-dependent reversal of NMDA-induced cell death. Notably, at concentrations of 10 µM and 20 µM, this compound exhibited a more pronounced neuroprotective effect, leading to 84.2% and 87.3% cell survival, respectively.[1] This effect is comparable to that of the well-established NMDA receptor antagonist, MK-801, which was used as a positive control in these studies.
In contrast, the therapeutic potential of other major cannabinoids like cannabidiol (CBD) and delta-9-tetrahydrocannabinol (THC) against NMDA-induced excitotoxicity appears to be more variable and context-dependent. For instance, one study found that CBD was not effective in protecting primary cortical neurons from glutamate-induced damage and, at higher concentrations, even exacerbated toxicity. While THC has demonstrated neuroprotective properties, its effects are often linked to its antioxidant capabilities and are independent of cannabinoid receptor 1 (CB1R) activation in some models. The synthetic cannabinoid agonist WIN 55,212-2 has also shown neuroprotective effects against NMDA-induced toxicity, but these effects are mediated through CB1R activation.
| Compound | Cell Line | Neurotoxin | Concentration | % Cell Viability/Protection | Mechanism of Action |
| This compound | Differentiated Neuro-2a | NMDA | 10 µM | 84.2% reversal of cell death[1] | CB1 receptor upregulation, PI3K/Akt pathway activation[1] |
| This compound | Differentiated Neuro-2a | NMDA | 20 µM | 87.3% reversal of cell death[1] | CB1 receptor upregulation, PI3K/Akt pathway activation[1] |
| MK-801 (Positive Control) | Differentiated Neuro-2a | NMDA | 10 µM | Significant reversal of cell death[1] | NMDA receptor antagonist |
| THC | AF5 CNS Cells | NMDA | Not specified | Dose-dependent neuroprotection | CB1 receptor-independent, likely antioxidant[2] |
| WIN 55,212-2 | Primary Cortical Neurons | NMDA | 100 nM | ~65% reduction in toxicity[3] | CB1 receptor-dependent[3] |
| CBD | Primary Cortical Neurons | Glutamate | High Concentrations | Ineffective/Enhanced toxicity | Not specified |
Unraveling the Mechanism of Action: A Dual Approach
The neuroprotective effects of this compound are attributed to a multi-faceted mechanism of action. Experimental evidence points to its ability to increase the expression of cannabinoid receptor 1 (CB1R).[1] The activation of CB1R is known to play a crucial role in preventing excitotoxicity. Furthermore, this compound has been shown to activate the PI3K/Akt signaling pathway, a critical downstream cascade that promotes cell survival and inhibits apoptosis (programmed cell death).[1] This dual action of enhancing a key neuroprotective receptor and activating a pro-survival signaling pathway distinguishes this compound from other cannabinoids.
In addition to its receptor-mediated effects, this compound exhibits potent antioxidative properties. It effectively reduces the production of reactive oxygen species (ROS), decreases lipid peroxidation, and lowers intracellular calcium levels, all of which are key contributors to neuronal damage during excitotoxicity.[1]
Experimental Protocols
The following provides a summary of the key experimental methodologies used to assess the neuroprotective effects of this compound.
Cell Culture and Differentiation
Murine neuroblastoma Neuro-2a (N2a) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For differentiation, cells were treated with retinoic acid to induce a neuronal phenotype.
NMDA-Induced Excitotoxicity Assay
Differentiated N2a cells were pre-treated with varying concentrations of this compound or other test compounds for a specified period. Subsequently, the cells were exposed to a toxic concentration of NMDA to induce excitotoxicity. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell health.
Western Blot Analysis
To investigate the underlying signaling pathways, protein lysates from treated and untreated cells were subjected to Western blot analysis. This technique was used to measure the expression levels of key proteins involved in the CB1R and PI3K/Akt pathways, such as phosphorylated Akt (p-Akt) and total Akt.
Measurement of Intracellular Calcium and Reactive Oxygen Species (ROS)
Intracellular calcium levels were measured using calcium-sensitive fluorescent dyes. The production of ROS was quantified using specific fluorescent probes that react with ROS to generate a measurable signal.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound's neuroprotection.
Caption: Experimental workflow for assessing neuroprotection.
Conclusion
This compound emerges as a compelling candidate for neuroprotective therapy. Its potent efficacy against NMDA-induced excitotoxicity, coupled with a well-defined, multi-pronged mechanism of action, positions it favorably when compared to other cannabinoids and established neuroprotective agents. The data presented herein underscore the need for continued research into the therapeutic potential of this compound, with the ultimate goal of translating these promising preclinical findings into effective treatments for a variety of debilitating neurological disorders.
References
Replicating and validating published findings on Cannabispirenone A's bioactivity
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the reported neuroprotective bioactivity of Cannabispirenone A with other well-researched cannabinoids. It is intended for researchers, scientists, and drug development professionals interested in replicating and validating initial findings. The guide includes a detailed breakdown of experimental data, methodologies for key experiments, and visual diagrams of signaling pathways and workflows to facilitate a deeper understanding and further investigation.
Comparative Bioactivity Data
Initial research has highlighted the neuroprotective potential of this compound against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[1][2][3] To provide a broader context, this section compares the quantitative findings for this compound with those of other cannabinoids, namely Tetrahydrocannabinol (THC) and Cannabidiol (CBD), which have been studied more extensively in similar neuroprotective paradigms.[4][5][6][7][8][9]
| Compound | Assay | Model System | Concentration | Result | Reference |
| This compound | Cell Viability (MTT Assay) | Differentiated N2a cells (NMDA-induced excitotoxicity) | 10 µM | 84.2% cell viability | [1] |
| LDH Release | Differentiated N2a cells (NMDA-induced excitotoxicity) | 10 µM | Significant reversal of NMDA-induced LDH release | [2][3] | |
| ROS Production | Differentiated N2a cells (NMDA-induced excitotoxicity) | 10 µM | Significant decrease in ROS production | [1] | |
| Lipid Peroxidation | Differentiated N2a cells (NMDA-induced excitotoxicity) | Not specified | Decrease in lipid peroxidation | [1] | |
| Intracellular Calcium | Differentiated N2a cells (NMDA-induced excitotoxicity) | 10 µM | Dramatic reversal of increased intracellular calcium | [1] | |
| Tetrahydrocannabinol (THC) | Cell Viability | Rat hippocampal neurons (Excitotoxicity model) | 100 nM | 84% reduction in cell death | [5] |
| ROS Production | AF5 cells (NMDA-induced apoptosis) | Not specified | Significant decrease in NMDA-induced ROS generation | [6] | |
| Neuroprotection | Rat retina (NMDA-induced excitotoxicity) | 0.4 or 2 mg/kg (in vivo) | Attenuation of peroxynitrite formation and neuroprotection | [4][7][9] | |
| Cannabidiol (CBD) | Cell Viability (MTT Assay) | Primary cortical neurons (H₂O₂-induced damage) | 0.01-1 µM | Ameliorated H₂O₂-evoked cell damage | [8] |
| Neuroprotection | Rat retina (NMDA-induced excitotoxicity) | 2 mg/kg (in vivo) | Attenuation of peroxynitrite formation and neuroprotection | [4][7][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the study of this compound's bioactivity.
Cell Culture and Induction of Excitotoxicity
-
Cell Line: Differentiated Murine Neuroblastoma (N2a) cells.
-
Differentiation: N2a cells are treated with retinoic acid to induce a neuronal phenotype.
-
Induction of Excitotoxicity: Differentiated cells are exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxic cell death.[1][2][3]
Assessment of Cell Viability (MTT Assay)
-
Plate differentiated N2a cells in a 96-well plate.
-
Pre-treat cells with varying concentrations of this compound or other test compounds for a specified duration.
-
Induce excitotoxicity by adding NMDA to the culture medium.
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11][12][13][14]
-
Seed and differentiate N2a cells in a suitable culture plate.
-
Pre-treat cells with the test compounds.
-
Induce oxidative stress with NMDA.
-
Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free media) and incubate in the dark.
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope (excitation ~485 nm, emission ~530 nm).
Lipid Peroxidation Assay (MDA Assay)
This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[15][16][17][18][19]
-
Prepare cell lysates from treated and control cells.
-
Add a solution of thiobarbituric acid (TBA) to the lysates.
-
Incubate the mixture at a high temperature (e.g., 95°C) to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples and measure the absorbance of the MDA-TBA adduct at approximately 532 nm.
-
The concentration of MDA is determined by comparing the absorbance to a standard curve.
Intracellular Calcium Imaging
This protocol uses the ratiometric fluorescent indicator Fura-2 AM.[20][21][22][23][24]
-
Grow and differentiate N2a cells on glass coverslips.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye.
-
Wash the cells to remove the extracellular dye.
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Neuroprotective Effects of this compound against NMDA-Induced Excitotoxicity in Differentiated N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of(−)Δ9-Tetrahydrocannabinol and Cannabidiol in N-Methyl-d-Aspartate-Induced Retinal Neurotoxicity : Involvement of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta9-tetrahydrocannabinol protects hippocampal neurons from excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species and p38 phosphorylation regulate the protective effect of Δ9 –tetrahydrocannabinol in the apoptotic response to NMDA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. Cell ROS Determination by DCFH-DA [bio-protocol.org]
- 11. bioquochem.com [bioquochem.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 15. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. arigobio.com [arigobio.com]
- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 19. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [en.bio-protocol.org]
- 20. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moodle2.units.it [moodle2.units.it]
- 23. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 24. ionbiosciences.com [ionbiosciences.com]
Safety Operating Guide
Navigating the Disposal of Cannabispirenone A: A Guide for Laboratory Professionals
Chemical and Physical Properties of Cannabispirenone A
A thorough understanding of a compound's properties is the first step in a sound disposal plan. Below is a summary of the known characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₃ | PubChem |
| Molecular Weight | 244.28 g/mol | PubChem |
| Class | Indanes | PhytoBank |
| pKa (Strongest Acidic) | 9.33 | ChemAxon |
| pKa (Strongest Basic) | -4.7 | ChemAxon |
| Water Solubility | 0.046 g/L | ALOGPS |
| logP | 2.85 | ALOGPS |
This data is based on predicted values from various chemical databases.
Experimental Protocol for the Disposal of this compound
The following protocol outlines a step-by-step procedure for the safe disposal of this compound in a laboratory setting. This procedure is based on general guidelines for chemical waste management and should be adapted to comply with local, state, and federal regulations.
Objective: To safely dispose of this compound in accordance with established laboratory safety protocols and environmental regulations.
Materials:
-
This compound waste (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Designated hazardous waste container (compatible with the waste's chemical nature)
-
Hazardous waste labels
-
Inert, non-combustible absorbent material (e.g., vermiculite or sand) for solid waste
-
Waste manifest or tracking form (as required by your institution)
Procedure:
-
Hazard Assessment:
-
Based on its chemical structure (an indane derivative with ketone and ether functional groups), this compound should be treated as a potentially hazardous chemical.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying this "orphan chemical" for which a specific Safety Data Sheet (SDS) is unavailable.
-
Assume the compound may have unknown toxicity and handle with caution.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Keep solid and liquid waste forms in separate, clearly labeled containers.
-
Aqueous waste should be collected separately from organic solvent waste.[1]
-
-
Waste Containerization:
-
Select a waste container that is compatible with this compound. For solids, a sealed, sturdy plastic or glass container is appropriate. For solutions, use a container compatible with the solvent.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Leave at least 10% headspace in liquid waste containers to allow for expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.[2]
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
-
-
Treatment of Solid Waste (Rendering Unusable):
-
In line with regulations for cannabis-related waste, it is best practice to render solid this compound waste unusable and unrecognizable.[3][4][5][6]
-
This can be achieved by mixing the solid waste with an inert material, such as sand or vermiculite, to a ratio of at least 50% non-cannabis material by volume.[3][4][5][6]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]
-
The SAA should be a secondary containment area, away from general lab traffic.
-
Ensure that incompatible wastes are not stored together.
-
-
Disposal:
-
Do not dispose of this compound down the sink or in the regular trash.[7][8]
-
Do not allow the waste to evaporate in a fume hood.[7]
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Complete all required waste manifest forms accurately.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. regulations.justia.com [regulations.justia.com]
- 4. Cannabis Waste Disposal Regulations | MedWaste Management [medwastemngmt.com]
- 5. WAC 314-55-097: [app.leg.wa.gov]
- 6. 216 R.I. Code R. 216-RICR-60-05-6.16 - Waste Disposal | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
